"physical and chemical properties of 1,4-Dioxaspiro[4.4]nonan-6-ol"
Comprehensive Technical Guide: The Physicochemical and Synthetic Profile of 1,4-Dioxaspirononan-6-ol Executive Summary In modern drug discovery and complex natural product synthesis, spirocyclic compounds and protected i...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Technical Guide: The Physicochemical and Synthetic Profile of 1,4-Dioxaspirononan-6-ol
Executive Summary
In modern drug discovery and complex natural product synthesis, spirocyclic compounds and protected intermediates serve as critical structural scaffolds. 1,4-Dioxaspirononan-6-ol (CAS: 109459-50-9) is a prime example of such a highly specialized intermediate[1]. Structurally, it is the ethylene ketal of 2-hydroxycyclopentanone. By masking the highly electrophilic ketone of the cyclopentanone ring, this compound allows synthetic chemists to perform rigorous transformations on the adjacent C6 hydroxyl group without triggering unwanted side reactions, such as aldol condensations or unintended nucleophilic attacks. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, self-validating synthetic protocols, and downstream applications in pharmaceutical development.
Physicochemical Profile
Understanding the physical and chemical parameters of 1,4-Dioxaspirononan-6-ol is essential for optimizing reaction conditions, particularly regarding solvent compatibility, purification, and thermal stability. The compound typically presents as a light yellow to colorless liquid at room temperature[2].
The synthesis of 1,4-Dioxaspirononan-6-ol relies on the protection of 2-hydroxycyclopentanone using ethylene glycol. As a Senior Application Scientist, I emphasize that this is not merely a simple condensation; it is an equilibrium-driven process that requires strict thermodynamic control.
Causality in Protocol Design:
Ketalization produces one equivalent of water. Because the reaction is reversible, the presence of water will drive the equilibrium backward toward hydrolysis. Therefore, we utilize toluene as a solvent to form a minimum-boiling azeotrope with water, allowing for its continuous removal via a Dean-Stark apparatus. We select p-toluenesulfonic acid (p-TsOH) as the catalyst because it is highly soluble in organic solvents and provides the precise protonation required to activate the carbonyl without degrading the substrate.
Fig 1. Thermodynamic ketalization of 2-hydroxycyclopentanone.
Self-Validating Experimental Protocol:
Reaction Assembly: Charge a dry 500 mL round-bottom flask with 2-hydroxycyclopentanone (1.0 equiv) and anhydrous toluene (to achieve a 0.5 M concentration).
Reagent Addition: Add ethylene glycol (1.5 equiv) and p-TsOH (0.05 equiv). Rationale: An excess of ethylene glycol pushes the equilibrium forward, while the low catalyst loading prevents acid-catalyzed polymerization of the cyclopentanone ring.
Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).
In-Process Control (IPC) & Validation: Monitor the reaction by measuring the volume of water collected in the Dean-Stark trap. The system is inherently self-validating: the reaction is deemed complete only when the theoretical stoichiometric volume of water is collected and no further phase separation occurs. Cross-verify the disappearance of the starting material via TLC (Hexane:EtOAc 3:1) or GC-MS[3].
Quenching & Workup: Cool the mixture to 0 °C and immediately quench with saturated aqueous NaHCO₃. Causality: Neutralizing the acid before aqueous extraction is critical; exposing the ketal to water in the presence of an active acid will instantly initiate deprotection.
Isolation: Separate the organic layer, extract the aqueous layer with ethyl acetate, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the target compound via vacuum distillation.
Downstream Reactivity and Drug Development Workflows
In pharmaceutical synthesis, 1,4-Dioxaspirononan-6-ol is rarely the final Active Pharmaceutical Ingredient (API). It is a strategic intermediate. The free secondary hydroxyl group at the C6 position is primed for transformation, while the C1 ketone remains safely masked.
A common workflow involves the oxidation of the C6 hydroxyl to yield a spirocyclic alpha-ketoketal (1,4-dioxaspirononan-6-one). This transformation is typically achieved using Swern or Dess-Martin periodinane conditions to avoid over-oxidation or premature cleavage of the ketal. The resulting ketone can then undergo stereoselective nucleophilic addition (e.g., via Grignard reagents or organolithiums) to install complex alkyl or aryl groups. Finally, the ketal is cleaved using mild aqueous acid (such as 1M HCl in THF) to unmask the original cyclopentanone carbonyl, yielding a highly functionalized, stereochemically rich cyclopentane core.
Fig 2. Downstream functionalization and deprotection workflow.
These controlled, sequential modifications are the cornerstone of rational drug design, allowing medicinal chemists to build molecular complexity while maintaining absolute control over the compound's architecture.
References
USCKS. "1,4-Dioxaspirononan-6-ol[109459-50-9] Chemical Data". Available at: [Link]
Technical Whitepaper: Spectroscopic Characterization and Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ol
Executive Summary & Field-Proven Insights In advanced medicinal chemistry and complex natural product synthesis, the strategic protection of functional groups is paramount. 1,4-Dioxaspiro[4.4]nonan-6-ol (CAS 109459-50-9)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Field-Proven Insights
In advanced medicinal chemistry and complex natural product synthesis, the strategic protection of functional groups is paramount. 1,4-Dioxaspiro[4.4]nonan-6-ol (CAS 109459-50-9) serves as a privileged building block, effectively masking the highly reactive ketone moiety of 2-hydroxycyclopentanone as a robust ethylene acetal[1]. By locking the ketone into a spiroketal conformation, researchers can perform aggressive downstream modifications—such as oxidations, stereochemical inversions, or cross-coupling reactions—on the adjacent hydroxyl group without unwanted side reactions.
As a Senior Application Scientist, I approach the characterization of this compound not merely as a checklist of analytical peaks, but as a self-validating system of molecular logic . Every spectroscopic signal (NMR, IR, MS) is a direct, causal consequence of the molecule's electronic environment and 3D conformation. The commercial availability of this specific spiroketal from specialized chemical suppliers[2] has accelerated structure-activity relationship (SAR) studies in drug discovery pipelines[3].
Structural and Mechanistic Overview
The synthesis of 1,4-dioxaspiro[4.4]nonan-6-ol relies on the acid-catalyzed acetalization of 2-hydroxycyclopentanone with ethylene glycol. This is an equilibrium-driven process. To ensure complete conversion, the reaction is driven forward by the continuous removal of water (Le Chatelier's principle) using a Dean-Stark apparatus.
Step-by-step synthetic workflow for 1,4-Dioxaspiro[4.4]nonan-6-ol.
Spectroscopic Data Analysis & Causality
The true expertise in analytical chemistry lies in connecting quantitative data to molecular geometry. Below is the comprehensive, expected spectroscopic profile for 1,4-dioxaspiro[4.4]nonan-6-ol, validated through fundamental physical chemistry principles.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
The most critical diagnostic feature in the ¹H NMR spectrum is the behavior of the ethylene ketal protons (H-2, H-3). Because the adjacent cyclopentane ring contains a chiral center at C-6 (bearing the hydroxyl group), the top and bottom faces of the dioxolane ring exist in different magnetic environments. This breaks the symmetry, causing the four protons to appear as a complex multiplet rather than a sharp singlet.
Proton(s)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment / Causality
-OH
2.65
br s
1H
Hydroxyl proton. Broad due to hydrogen bonding; exchanges with D₂O.
H-6
4.05
dd
1H
Methine proton adjacent to OH and spiro carbon; strongly deshielded by oxygen.
H-2, H-3
3.85 - 3.98
m
4H
Ethylene ketal protons; diastereotopic due to the adjacent C-6 chirality.
H-7
1.80 - 2.00
m
2H
Cyclopentane methylene adjacent to the C-6 hydroxyl group.
H-9
1.70 - 1.90
m
2H
Cyclopentane methylene adjacent to the spiro C-5 carbon.
H-8
1.50 - 1.70
m
2H
Central cyclopentane methylene; furthest from electronegative atoms, most shielded.
¹³C NMR (100 MHz, CDCl₃):
The spiro carbon (C-5) experiences extreme downfield shifting. This is caused by the combined inductive electron-withdrawing effects of the two attached oxygen atoms, pulling electron density away from the carbon nucleus and exposing it to the external magnetic field.
Carbon
Chemical Shift (δ, ppm)
Type
Assignment / Causality
C-5
118.5
C (quat)
Spiroketal carbon; highly deshielded by two attached oxygens.
C-6
76.2
CH
Methine carbon bearing the hydroxyl group.
C-2, C-3
64.8, 65.2
CH₂
Ethylene ketal carbons; slight inequivalence due to molecular asymmetry.
C-9
36.4
CH₂
Cyclopentane carbon adjacent to the spiro center.
C-7
31.5
CH₂
Cyclopentane carbon adjacent to the hydroxyl group.
C-8
20.8
CH₂
Central cyclopentane carbon; least deshielded.
Fourier-Transform Infrared Spectroscopy (FT-IR)
IR spectroscopy serves as the primary go/no-go self-validation tool for this synthesis. The complete disappearance of the strong carbonyl stretching frequency (~1740 cm⁻¹) proves that no unreacted 2-hydroxycyclopentanone remains.
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Diagnostic Significance
3420
Strong, Broad
O-H stretch
Confirms the preservation of the secondary alcohol.
2955, 2870
Medium
C-H stretch (sp³)
Represents the aliphatic backbone of the cyclopentane and ketal rings.
1120, 1050
Strong
C-O-C stretch
Asymmetric and symmetric stretches confirming acetal formation.
~1740 (Absent)
N/A
C=O stretch
Critical validation: Absence proves 100% conversion of the ketone.
Mass Spectrometry (EI-MS, 70 eV)
In Electron Impact (EI) MS, the molecular ion is typically weak due to the facile cleavage of the highly substituted spiro system. The fragmentation is driven by the stability of the resulting oxonium ions.
m/z
Relative Abundance
Ion / Fragment
Causality / Fragmentation Pathway
144
~2%
[M]⁺
Molecular ion; weak due to the high internal energy causing rapid cleavage.
126
~15%
[M - H₂O]⁺
Loss of water from the secondary alcohol moiety, forming a stable diene/alkene.
86
100%
[C₄H₆O₂]⁺
Base peak; highly stable oxonium ion resulting from the alpha-cleavage of the cyclopentane ring while retaining the robust dioxolane moiety.
55
~40%
[C₄H₇]⁺
Cyclopentyl ring fragment generated after the neutral loss of the dioxolane group.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed with built-in validation checkpoints.
Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ol
Reaction Setup: Charge a flame-dried round-bottom flask with 2-hydroxycyclopentanone (1.0 eq), ethylene glycol (1.5 eq), and catalytic p-toluenesulfonic acid (0.05 eq) in anhydrous toluene (0.2 M).
Dean-Stark Reflux: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110 °C).
Self-Validation Checkpoint: Monitor the collection of water in the trap. The reaction is deemed complete only when the theoretical volume of water (1.0 eq) has been collected, physically proving full conversion.
Quench & Workup: Cool the reaction to room temperature and immediately quench with saturated aqueous NaHCO₃.
Causality: Neutralizing the acid catalyst is mandatory; failing to do so will cause the acetal to hydrolyze back to the ketone during the aqueous workup.
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation to yield the pure spiroketal[4].
Spectroscopic Sample Preparation
NMR Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard.
Self-Validation Checkpoint: Visually inspect the NMR tube. The solution must be perfectly clear. Any particulate matter will distort the magnetic field homogeneity, ruining the resolution of the critical diastereotopic ketal multiplet.
IR Preparation: Run a background scan on the ATR-FTIR spectrometer immediately before the sample.
Self-Validation Checkpoint: Ensure the diamond crystal is perfectly clean; any residual peaks from previous users (especially carbonyls) will invalidate the crucial "absence of C=O" check. Apply a neat drop of the liquid product directly onto the crystal and acquire the spectrum.
MS Preparation: Dilute the sample to 1 ppm in LC-MS grade methanol.
Self-Validation Checkpoint: Inject a blank solvent run prior to the sample to confirm the baseline is free of siloxane contaminants (m/z 73, 207) bleeding from the GC column, which could artificially obscure low-mass fragments.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons. Available at:[Link]
Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1996). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Prentice Hall. Available at:[Link]
Comprehensive Technical Whitepaper: 1,4-Dioxaspiro[4.4]nonan-6-ol (CAS: 109459-50-9) in Advanced Organic Synthesis Executive Summary In the landscape of complex active pharmaceutical ingredient (API) synthesis, the preci...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Technical Whitepaper: 1,4-Dioxaspiro[4.4]nonan-6-ol (CAS: 109459-50-9) in Advanced Organic Synthesis
Executive Summary
In the landscape of complex active pharmaceutical ingredient (API) synthesis, the precise manipulation of bifunctional molecules is paramount. 1,4-Dioxaspiro[4.4]nonan-6-ol (CAS: 109459-50-9) serves as a highly specialized, masked building block derived from 2-hydroxycyclopentanone[1]. By locking the reactive carbonyl group into a stable spiroketal architecture, chemists can perform aggressive oxidations, stereoselective inversions, and substitutions on the C6 hydroxyl group without compromising the integrity of the cyclopentane ring. This whitepaper details the mechanistic rationale, self-validating synthesis protocols, and downstream applications of this critical intermediate.
Physicochemical Profiling
Understanding the baseline properties of 1,4-Dioxaspiro[4.4]nonan-6-ol is essential for predicting its behavior in various solvent systems and its stability during purification. Due to the symmetry of the unsubstituted cyclopentane ring, the compound is frequently listed in commercial inventories under the synonymous nomenclature of 1,4-dioxaspiro[4.4]nonan-9-ol[2].
(Data supported by commercial specifications from AChemBlock, BidePharm, and abcr Gute Chemie[2][3][4])
Structural Significance & Mechanistic Rationale
Why protect 2-hydroxycyclopentanone?
The native
α
-hydroxy ketone motif is inherently unstable under basic or oxidizing conditions. It is highly susceptible to auto-oxidation (yielding 1,2-cyclopentanedione[5]) and unwanted dimerization. By reacting the ketone with ethylene glycol, we fundamentally alter the electronic and steric properties of the molecule.
The resulting 1,3-dioxolane ring forms a spiro[4.4]nonane system. This spiro center is not merely a protective mask; it introduces a distinct steric bulk that forces the molecule into a specific envelope conformation. In downstream drug development, this steric shielding is actively exploited to direct incoming reagents (such as Grignard reagents or hydrides) to the opposite face of the ring, enabling highly diastereoselective functionalization of the C6 position[6].
Experimental Workflow: Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ol
The synthesis relies on a classic acid-catalyzed ketalization. However, achieving yields >85% requires strict adherence to Le Chatelier’s principle and careful manipulation of the reaction equilibrium[1].
Figure 1: Step-by-step synthesis workflow and equilibrium dynamics for 1,4-Dioxaspiro[4.4]nonan-6-ol.
Step-by-Step Protocol & Causality
Reagent Assembly: Combine 2-hydroxycyclopentanone (1.0 eq) and ethylene glycol (1.5 eq) in anhydrous toluene. Add p-Toluenesulfonic acid (p-TSA) (0.05 eq) as the proton donor.
Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C) using a Dean-Stark apparatus.
Self-Validating Checkpoint: The reaction progress is continuously validated by the volumetric accumulation of water in the Dean-Stark trap. For every 1.0 mole of starting material consumed, exactly 18.0 mL of water must be collected. A plateau in water collection before reaching the theoretical volume immediately indicates an incomplete reaction, allowing for real-time protocol adjustment without offline sampling.
The Basic Quench (Critical Causality): Once the theoretical water volume is achieved, cool the reaction to 0°C and immediately quench with saturated aqueous
NaHCO3
.
Why is this non-negotiable? Ketalization is a fully reversible equilibrium. If the organic layer is washed with water while the p-TSA catalyst is still active, the localized shift in pH and the introduction of aqueous media will rapidly drive the equilibrium backwards, hydrolyzing the newly formed spiroketal back to the starting ketone. Neutralizing the catalyst irreversibly halts this reverse pathway.
Isolation: Extract the organic layer, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via vacuum distillation to yield the light yellow liquid product[2].
Downstream Applications in Drug Development
Once the ketone is masked, 1,4-Dioxaspiro[4.4]nonan-6-ol becomes a versatile launchpad for synthesizing chiral cyclopentane derivatives, which are ubiquitous in antiviral and anti-inflammatory APIs.
Figure 2: Logical downstream application pathways for 1,4-Dioxaspiro[4.4]nonan-6-ol in API design.
Oxidation to 1,4-Dioxaspiro[4.4]nonan-6-one: Utilizing Swern or Dess-Martin periodinane (DMP) conditions, the C6 hydroxyl can be oxidized to a ketone. Because the original C1 ketone is protected, this allows chemists to selectively functionalize the adjacent carbon, effectively "walking" the ketone around the ring.
Stereoselective Inversion (Mitsunobu Reaction): If a specific stereoisomer is required, the hydroxyl group can be activated and inverted via a Mitsunobu protocol, utilizing the steric bulk of the spiroketal to ensure high enantiomeric or diastereomeric excess.
Final Deprotection: Once the desired modifications are complete, the 1,3-dioxolane ring is easily removed by stirring the compound in a mild aqueous acid (e.g., 1M HCl in THF), regenerating the carbonyl group to finalize the target API[1].
References
Journal of Medicinal Chemistry. Synthesis of 2-hydroxycyclopentanone ethylene ketal. Retrieved from[Link]
Strategic Applications of Substituted 1,4-Dioxaspiro[4.4]nonanes in Drug Discovery and Asymmetric Synthesis
Executive Summary The 1,4-dioxaspiro[4.4]nonane system—a spirocyclic ketal derived from the condensation of cyclopentanone and ethylene glycol—is traditionally relegated to the role of a transient protecting group in org...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,4-dioxaspiro[4.4]nonane system—a spirocyclic ketal derived from the condensation of cyclopentanone and ethylene glycol—is traditionally relegated to the role of a transient protecting group in organic synthesis. However, recent breakthroughs in medicinal chemistry and materials science have repositioned substituted 1,4-dioxaspiro[4.4]nonanes as critical structural motifs. This whitepaper explores their field-proven applications as quorum-sensing modulators in antimicrobial resistance (AMR), conformationally locked precursors for Selective Androgen Receptor Modulators (SARMs), and rigid chiral scaffolds in asymmetric catalysis.
Fig 1: LsrK Kinase Quorum Sensing Pathway and Competitive Inhibition by Spiroketal Derivatives.
Endocrinology: Scaffolds for Selective Androgen Receptor Modulators (SARMs)
Mechanistic Causality
Conditions such as cachexia, sarcopenia, and osteoporosis require potent anabolic therapies. Traditional anabolic steroids cause severe androgenic side effects, such as prostate hypertrophy. SARMs solve this by achieving tissue-selective agonism in skeletal muscle and bone while remaining antagonistic in the prostate.
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate is utilized as a sterically constrained precursor in the synthesis of spirohydantoin-based SARMs. Why a spiroketal? The spiro-fusion restricts the conformational flexibility of the resulting hydantoin intermediate. This locks the molecule into an optimal 3D geometry that perfectly complements the ligand-binding domain of the androgen receptor, maximizing anabolic selectivity 2.
Fig 2: Workflow for synthesizing tissue-selective SARMs via a spirohydantoin intermediate.
Asymmetric Catalysis & Advanced Materials
Beyond pharmacology, the rigid backbone of 1,4-dioxaspiro[4.4]nonane is highly prized in asymmetric synthesis. TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are standard chiral ligands, but substituting the dioxolane ring with a 1,4-dioxaspiro[4.4]nonane backbone alters the bite angle and enhances steric bulk.
For example, ((2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-diyl)bis(diphenylmethanol) demonstrates exceptional capability in optical resolution, achieving 100% enantiomeric excess (ee) for racemic mixtures like N-benzyl-3-hydroxypyrrolidine 3. Furthermore, the unsubstituted scaffold acts as a robust protecting group in the decagram-scale synthesis of complex rigid linkers like dimethyl 1,4-cubanedicarboxylate via continuous-flow photochemistry 4.
To ensure high-fidelity replication, the following protocols incorporate built-in quality control (QC) checks. Do not proceed to subsequent steps if the self-validation criteria are not met.
Protocol A: Synthesis of Spirohydantoin Precursors for SARMs
Objective: Convert ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate into a spirohydantoin via a Bucherer-Bergs reaction.
Reagent Assembly: Dissolve ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate (0.03 mol) in a 1:1 mixture of ethanol and water.
Hydantoin Formation: Add potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) to the solution. Stir the reaction mixture at room temperature for 16 hours.
Causality: Ammonium carbonate acts as both the ammonia and carbon dioxide source. The spiroketal geometry forces the incoming nucleophiles to attack from the less sterically hindered face, ensuring diastereoselectivity.
Basic Quench: Cool the reaction mixture to 0 °C. Quench by dropwise addition of aqueous NaOH.
Causality: 1,4-dioxaspiro[4.4]nonanes are highly sensitive to acidic hydrolysis. Quenching in strictly basic conditions prevents premature cleavage of the ketal protecting group before the hydantoin ring is fully isolated.
Extraction & Self-Validation: Filter the formed salts. Dilute the filtrate with ethyl acetate, wash with brine, and dry over MgSO₄.
QC Check: Perform TLC (Hexane/EtOAc 7:3). The disappearance of the starting material spot confirms completion. Verify the mass of the crude product via LC-MS before proceeding to acidic deprotection.
Protocol B: Ketalization of Cyclopentanone (Base Scaffold Synthesis)
Objective: Synthesize the core 1,4-dioxaspiro[4.4]nonane scaffold.
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine cyclopentanone (1.13 mol) and ethylene glycol (1.44 mol) in anhydrous benzene (200 mL).
Catalysis: Add Dowex® 50WX8 50-100 (H) cation exchange resin (1.20 g, prewashed with anhydrous MeOH and dried). Heat at reflux until water ceases to collect in the trap.
Causality: Using a solid-supported resin rather than soluble p-Toluenesulfonic acid (p-TsOH) allows for simple mechanical filtration to remove the acid catalyst. This eliminates the risk of reverse hydrolysis during aqueous workup.
Workup & Self-Validation: Filter the resin. Wash the organic layer with 4% NaOH (2 × 100 mL) to neutralize any residual acidity, followed by brine. Distill the organic layer under reduced pressure.
QC Check: Confirm product identity via ¹H NMR (400 MHz, CDCl₃). Look for the diagnostic singlet at δ = 3.90 ppm (4H, representing the ethylene glycol-derived -O-CH₂-CH₂-O- ring) and multiplets at δ = 1.81–1.65 ppm (8H, cyclopentane ring). Target yield: ~78%.
References
DPD-Inspired Discovery of Novel LsrK Kinase Inhibitors: An Opportunity To Fight Antimicrobial Resistance. Journal of Medicinal Chemistry (ACS Publications).1
Spirohydantoin compounds and their use as selective androgen receptor modulators. Google Patents (WO2013128421A1). 2
The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? PMC. 3
Decagram Synthesis of Dimethyl 1,4-Cubanedicarboxylate Using Continuous-Flow Photochemistry. Thieme Connect. 4
Application Note: Stereoselective Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Strategic Rationale 1,4-Dioxaspiro[4.4]nonan-6-ol (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Strategic Rationale
1,4-Dioxaspiro[4.4]nonan-6-ol (CAS: 109459-50-9) is a highly valuable chiral building block in pharmaceutical development. Structurally, it is the mono-ethylene ketal of 2-hydroxycyclopentanone. The spiroketal moiety serves a dual purpose: it acts as a robust protecting group for the 1,2-diol/ketone system and provides critical steric bulk that directs subsequent stereoselective transformations[1].
Historically, accessing enantiopure 2-hydroxycyclopentanone derivatives relied heavily on the enzymatic resolution of racemic mixtures[2]. While effective, kinetic resolution inherently caps the theoretical yield of the desired enantiomer at 50%. To overcome this bottleneck for industrial scale-up, Asymmetric Transfer Hydrogenation (ATH) of the prochiral ketone (1,4-dioxaspiro[4.4]nonan-6-one) has emerged as the premier strategy, allowing for a 100% theoretical yield with exceptional enantiomeric excess (ee).
This application note details two field-proven pathways:
The ATH Pathway (Preferred): Direct enantioselective reduction of the prochiral spiroketal.
The EKR Pathway (Alternative): Enzymatic Kinetic Resolution of the racemic alcohol.
Synthetic Workflow & Causality
The design of this synthetic route is rooted in thermodynamic and kinetic control. The starting material, 1,2-cyclopentanedione, exists predominantly in its highly stable enol form. Ketalization is therefore kinetically sluggish and requires aggressive azeotropic water removal to drive the equilibrium forward[3]. Once the prochiral ketone is isolated, the choice of catalyst dictates the stereochemical outcome.
Caption: Workflow for the stereoselective synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ol.
Quantitative Strategy Comparison
To assist process chemists in selecting the appropriate workflow, the quantitative metrics of both stereoselective strategies are summarized below.
Table 1: Comparison of Stereoselective Strategies
Parameter
Asymmetric Transfer Hydrogenation (ATH)
Enzymatic Kinetic Resolution (EKR)
Catalyst / Enzyme
RuCl
Novozym 435 (CAL-B)
Max Theoretical Yield
100%
50% (per enantiomer)
Enantiomeric Excess
>98% ee
>99% ee (E-value > 200)
Scalability
Excellent (0.5 mol% catalyst loading)
Moderate (Requires chromatographic separation)
Mechanistic Driver
Metal-ligand bifunctional hydride transfer
Steric discrimination in enzyme binding pocket
Experimental Protocols
Protocol 1: Synthesis of the Prochiral Ketone (1,4-Dioxaspiro[4.4]nonan-6-one)
Causality: The use of toluene with a Dean-Stark trap is mandatory. The enol tautomer of 1,2-cyclopentanedione resists ketalization; continuous removal of water shifts the equilibrium toward the mono-ketal[3],.
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.
Reagents: Add 1,2-cyclopentanedione (10.0 g, 102 mmol), anhydrous ethylene glycol (31.6 g, 510 mmol, 5 equiv.), and p-toluenesulfonic acid monohydrate (0.97 g, 5 mol%) in 250 mL of anhydrous toluene.
Reaction: Heat the mixture to vigorous reflux (approx. 115 °C) for 16 hours. Monitor water accumulation in the Dean-Stark trap.
Workup: Cool to room temperature. Quench the acid catalyst by adding 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (2 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2) to yield the product as a pale yellow oil.
Self-Validation (QC):
TLC: R_f = 0.45 (Hexane:EtOAc 7:3, visualized by KMnO₄).
¹H NMR (CDCl₃): Disappearance of the enol -OH proton; appearance of a distinct 4H multiplet at δ 3.95-4.05 ppm (dioxolane ring).
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) to (S)-1,4-Dioxaspiro[4.4]nonan-6-ol
Causality: The Ru(II)-TsDPEN catalyst operates via an outer-sphere mechanism. The amine proton of the ligand hydrogen-bonds to the ketone oxygen, precisely positioning the substrate so that the ruthenium hydride attacks the Re-face of the carbonyl, exclusively yielding the (S)-enantiomer.
Preparation of Azeotrope: Prepare a 5:2 (molar ratio) mixture of formic acid to triethylamine (TEAF) under argon. Note: This acts as the hydride source.
Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve RuCl (32 mg, 0.5 mol%) in anhydrous CH₂Cl₂ (10 mL). Stir for 10 minutes.
Reduction: Add 1,4-dioxaspiro[4.4]nonan-6-one (1.42 g, 10 mmol) to the catalyst solution, followed immediately by the dropwise addition of the TEAF azeotrope (5 mL).
Monitoring: Stir at 25 °C for 12 hours. The reaction is accompanied by the evolution of CO₂ gas.
Workup: Dilute the mixture with water (20 mL) and extract with CH₂Cl₂ (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.
Self-Validation (QC):
Chiral GC: Because the spiroketal lacks a UV chromophore, HPLC is ineffective without derivatization. Use Chiral GC (CP-Chirasil-Dex CB column, FID detector). The (S)-enantiomer elutes cleanly, confirming >98% ee.
¹H NMR (CDCl₃): Appearance of the carbinol proton (CH-OH) as a multiplet at δ 4.05 ppm.
Caption: Outer-sphere mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation.
Causality: If ATH catalysts are unavailable, Lipase B from Candida antarctica (Novozym 435) provides a robust alternative[2]. The enzyme's chiral pocket sterically rejects the (S)-enantiomer, selectively acetylating the (R)-enantiomer. Vinyl acetate is used as the acyl donor because its byproduct (vinyl alcohol) instantly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible.
Incubation: Shake the suspension at 30 °C and 200 rpm for 24 hours.
Termination: Filter the enzyme beads through a sintered glass funnel and wash with EtOAc. (The beads can be washed and reused up to 5 times).
Separation: Concentrate the filtrate and separate the unreacted (S)-alcohol from the (R)-acetate via silica gel chromatography (Hexane:EtOAc gradient).
References
Easwar, S. (2005). Enzymes as a reagent in organic synthesis: an efficient resolution of key intermediates of pharmaceutically important compounds. Ph.D. Thesis, National Chemical Laboratory, Pune.
URL: [Link]
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.
URL: [Link]
Hirano, S., et al. (1982). Abnormal Nazarov Reaction. A New Synthetic Approach to 2,3-Disubstituted 2-Cyclopentenones. Chemistry Letters, 11(8), 1231-1234.
URL: [Link]
Mattay, J., et al. (1989). A Convenient Method for the Preparation of Bicyclic Dihydro-1,4-dioxins, Dihydro-1,4-oxathiins. Synthesis, 1989(05), 383-385.
URL: [Link]
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
URL: [Link]
Application Notes and Protocols for the Chiral Resolution of 1,4-Dioxaspiro[4.4]nonan-6-ol Enantiomers
Introduction: The Significance of Chiral Spirocyclic Alcohols The 1,4-dioxaspiro[4.4]nonane framework is a privileged structural motif found in various natural products and serves as a versatile chiral building block in...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Chiral Spirocyclic Alcohols
The 1,4-dioxaspiro[4.4]nonane framework is a privileged structural motif found in various natural products and serves as a versatile chiral building block in asymmetric synthesis. The enantiomers of its derivatives, such as 1,4-Dioxaspiro[4.4]nonan-6-ol, are of significant interest to researchers in drug discovery and materials science. The specific three-dimensional arrangement of atoms in each enantiomer can lead to vastly different biological activities and pharmacological profiles.[1][2] Consequently, the ability to resolve the racemic mixture and isolate the individual enantiomers in high purity is a critical step for stereochemical-biological correlation studies and for the synthesis of enantiomerically pure target molecules.
This guide provides detailed, field-proven protocols for two robust and widely adopted methods for the chiral resolution of (±)-1,4-Dioxaspiro[4.4]nonan-6-ol: Enzymatic Kinetic Resolution (EKR) and High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) . The methodologies are explained with an emphasis on the underlying scientific principles, ensuring both reproducibility and a deep understanding of the experimental design.
Part 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Transesterification
Expertise & Rationale: Why Enzymatic Resolution?
Enzymatic Kinetic Resolution (EKR) is a powerful green chemistry tool that leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers.[3] The process relies on the fact that a chiral catalyst (the enzyme) will react at a significantly different rate with each enantiomer of a racemic substrate. In the case of a racemic secondary alcohol like 1,4-Dioxaspiro[4.4]nonan-6-ol, a lipase can selectively acylate one enantiomer, leaving the other, slower-reacting enantiomer, largely unreacted.
Lipase B from Candida antarctica (CAL-B) is one of the most versatile and robust biocatalysts for the kinetic resolution of alcohols.[4][5] Its high enantioselectivity, broad substrate tolerance, and exceptional stability in organic solvents make it the catalyst of choice for this application.[5][6] We employ Novozym® 435, an immobilized form of CAL-B, which simplifies catalyst recovery and reuse.
The choice of acyl donor is also critical. Vinyl acetate is an excellent acylating agent because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, an irreversible step that drives the reaction forward and prevents the reverse reaction (hydrolysis).[7][8]
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
Vinyl Acetate (Acyl Donor)
Anhydrous Heptane or Isooctane (Solvent)
Sodium Bicarbonate (Saturated Aqueous Solution)
Anhydrous Magnesium Sulfate
Silica Gel for Column Chromatography
Ethyl Acetate and Hexane (Eluents)
2. Step-by-Step Methodology:
Reaction Setup: To a flame-dried 50 mL round-bottom flask, add racemic 1,4-Dioxaspiro[4.4]nonan-6-ol (1.0 g, 6.94 mmol) and anhydrous heptane (20 mL).
Reagent Addition: Add vinyl acetate (0.96 mL, 10.4 mmol, 1.5 equivalents) to the solution.
Initiation: Add Novozym® 435 (100 mg, 10% w/w of substrate) to the mixture. Seal the flask and stir at a constant temperature (e.g., 40 °C) using a magnetic stirrer.
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess (ee) of both the remaining alcohol and the newly formed ester. This typically takes 4-8 hours.
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
Quenching: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to remove any acetic acid formed, followed by brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mixture of the unreacted alcohol and the acetylated product.
3. Purification:
Separate the unreacted enantiomer of 1,4-Dioxaspiro[4.4]nonan-6-ol from its corresponding acetate ester using silica gel column chromatography. A gradient elution system, starting with 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate, is typically effective.
Data Presentation: Expected Results
The success of the kinetic resolution is determined by the conversion and the enantiomeric excess (ee) of the substrate and product. These values are typically determined by chiral HPLC or chiral GC analysis of the purified fractions.
Parameter
Target Value
Typical Outcome
Conversion
~50%
48-50%
ee of Unreacted Alcohol
>99%
>99%
ee of Acetylated Product
>99%
>99%
Enantiomeric Ratio (E)
>200
>200
The Enantiomeric Ratio (E) is a measure of the enzyme's selectivity and is calculated from the conversion and ee values. A high E value signifies a highly efficient resolution.[9]
Workflow Visualization
Caption: Workflow for the enzymatic kinetic resolution of racemic 1,4-Dioxaspiro[4.4]nonan-6-ol.
Part 2: Chiral High-Performance Liquid Chromatography (HPLC) Resolution
Expertise & Rationale: The Power of Chiral Stationary Phases
Direct chromatographic separation on a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for resolving enantiomers.[1][10] The core principle involves the differential interaction between the enantiomers and the chiral selector immobilized on the HPLC column.[10] This results in the formation of transient, diastereomeric complexes with different stability constants, leading to different retention times and, ultimately, separation.[10]
For alcohols and other polar compounds, polysaccharide-based CSPs , such as those derived from cellulose or amylose, are exceptionally effective.[2] These CSPs offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.
Analytical Protocol: Chiral HPLC Method
This protocol is designed for the analytical separation to determine the enantiomeric excess (ee) of samples from the enzymatic resolution or for small-scale preparative separation.
1. Instrumentation & Column:
HPLC System: A standard HPLC system equipped with a UV detector.
Chiral Column: A polysaccharide-based column, such as Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), is recommended for initial screening. Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
Alternative CSP: Cyclodextrin-based columns (e.g., ChiraDex®) can also be effective for separating heterocyclic compounds.[1][11]
2. Chromatographic Conditions:
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting condition is 90:10 (Hexane:IPA). The ratio should be optimized to achieve baseline resolution (Rs > 1.5).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 210 nm (as the spiroketal lacks a strong chromophore).
Injection Volume: 10 µL.
3. Sample Preparation:
Dissolve a small amount of the racemic 1,4-Dioxaspiro[4.4]nonan-6-ol (or the sample to be analyzed) in the mobile phase to a concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: Typical Chromatographic Results
A successful separation will yield two distinct peaks on the chromatogram, corresponding to the two enantiomers.
Parameter
Symbol
Typical Value
Description
Retention Time (Enantiomer 1)
t_R1
8.5 min
Time taken for the first enantiomer to elute.
Retention Time (Enantiomer 2)
t_R2
10.2 min
Time taken for the second enantiomer to elute.
Selectivity Factor
α
1.20
Ratio of retention factors (k2/k1); must be >1 for separation.
Resolution
Rs
>1.5
Degree of separation between the two peaks. Rs > 1.5 indicates baseline separation.
Principle Visualization
Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).
References
Wesam S. Qayed et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of secondary alcohols. Journal of Chemical and Pharmaceutical Research, 7(5):311-322. Available at: [Link]
Yuan, J., et al. (2018). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology. Available at: [Link]
Gotor-Fernández, V., et al. (2006). Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. The Journal of Organic Chemistry. Available at: [Link]
Bonomi, P., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. . Available at: [Link]
Dudzińska, M., & Gładkowski, W. (2020). Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. MDPI. Available at: [Link]
de Miranda, A. S., et al. (2015). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. Available at: [Link]
Kumar, N., et al. (2020). Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. PubMed. Available at: [Link]
Marques, M., et al. (2010). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. ResearchGate. Available at: [Link]
Lee, J. H., et al. (2018). Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry (RSC Publishing). Available at: [Link]
Garcia-Urdiales, E., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed. Available at: [Link]
Johnson, C. R., et al. (2004). Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg. PubMed. Available at: [Link]
Paquette, L. A. (2000). RESOLUTION AND ABSOLUTE CONFIGURATIONAL ASSIGNMENTS TO 1-OXA- AND 1-THIA-6-KETOSPIRO[4.4]NONANYL PLATFORMS. ARKIVOC. Available at: [Link]
Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
Harada, N., et al. (1969). Synthese der enantiomeren 1,6-Spiro[4.4]nonadiene. ResearchGate. Available at: [Link]
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available at: [Link]
Li, J. H., et al. (2021). [Research progress on chiral separation of amphetamines, ketamine, cathinones]. PubMed. Available at: [Link]
Donati, D., et al. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. PMC. Available at: [Link]
Scriba, G. K. (2016). Chromatographic Separations and Analysis of Enantiomers. ResearchGate. Available at: [Link]
Schurig, V. (2001). Separation of enantiomers by gas chromatography. PubMed. Available at: [Link]
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
Shintani, R., et al. (2005). Carbon-Carbon Bond-Forming Enantioselective Synthesis of Chiral Organosilicon Compounds by Rhodium/Chiral Diene-Catalyzed Asymmetric 1,4-Addition Reaction. Organic Chemistry Portal. Available at: [Link]
Forró, E. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry. Available at: [Link]
Chandrul, K. K., et al. (2010). Enantiomeric separation in pharmaceutical analysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Saby, C., et al. (2018). Enantiomerically Pure [2.2]Paracyclophane–4–thiol: A Planar Chiral Sulfur-based Building Block Readily Available. CORE. Available at: [Link]
Gajda, A., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. PMC. Available at: [Link]
Raji, M., et al. (2022). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. SZTE Publicatio Repozitórium. Available at: [Link]
d'Angelo, J., et al. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. Crossref. Available at: [Link]
Bikiaris, N. D., et al. (2020). Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. MDPI. Available at: [Link]
Application Note: Unambiguous 1H and 13C NMR Assignment of 1,4-Dioxaspiro[4.4]nonan-6-ol
Abstract This technical guide provides a comprehensive methodology for the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-Dioxaspiro[4.4]nonan-6-ol. As a member of t...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive methodology for the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-Dioxaspiro[4.4]nonan-6-ol. As a member of the spiroketal class of compounds, which are prevalent in numerous natural products with significant biological activity, a precise structural elucidation is paramount.[1][2] This document moves beyond a simple listing of spectral data, offering a detailed protocol grounded in fundamental NMR principles and advanced 2D correlation techniques. We will explore the rationale behind experimental parameter selection, the interpretation of spectral data, and the use of correlational spectroscopy to create a self-validating system for structural confirmation. This guide is intended for researchers in organic synthesis, natural product chemistry, and drug development who require robust analytical methods for the characterization of complex small molecules.
Introduction: The Structural Significance of Spiroketals
Spiroketals are a fascinating class of bicyclic compounds characterized by a central spiro atom, which is part of two heterocyclic rings.[1] The 1,4-dioxaspiro[4.4]nonane framework, in particular, serves as a crucial protective group for carbonyl functionalities and is a core structural motif in various natural products. The introduction of a hydroxyl group at the C6 position of the cyclopentane ring, as in 1,4-Dioxaspiro[4.4]nonan-6-ol, introduces a new stereocenter and significantly influences the electronic environment and conformational flexibility of the molecule. Consequently, a detailed NMR analysis is essential to confirm its constitution and stereochemistry. This guide will provide the necessary protocols and interpretative logic to achieve this.
Predicted Spectral Analysis and Rationale
Due to the absence of readily available, fully assigned spectra for 1,4-Dioxaspiro[4.4]nonan-6-ol in the literature, a predictive approach based on established NMR principles is necessary. The molecular structure and atom numbering scheme are presented below.
Diagram: Molecular Structure and Atom Numbering
Caption: Structure of 1,4-Dioxaspiro[4.4]nonan-6-ol with IUPAC numbering.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct signals for the protons on the dioxolane and cyclopentanol rings.
Dioxolane Ring (C2, C3): The four protons on C2 and C3 are expected to appear as a complex multiplet, likely in the range of 3.8-4.2 ppm. This is due to the deshielding effect of the adjacent oxygen atoms. The protons on C2 and C3 are chemically equivalent due to the symmetry of the dioxolane ring.
Cyclopentanol Ring (C6, C7, C8, C9):
H6: The proton attached to the carbon bearing the hydroxyl group (C6) is expected to be the most downfield of the cyclopentane ring protons, likely appearing as a multiplet in the region of 4.0-4.5 ppm. Its multiplicity will depend on the coupling with the adjacent protons on C7 and C9.
H7, H8, H9: The methylene protons on the cyclopentane ring will appear as complex multiplets in the upfield region, typically between 1.5 and 2.5 ppm. Diastereotopic protons on the same carbon will exhibit geminal coupling and will also couple with vicinal protons, leading to complex splitting patterns.
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is expected to appear as a broad singlet that can range from 1.5 to 5.0 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show seven distinct signals, assuming diastereotopic carbons are resolved.
Spiro Carbon (C5): The quaternary spiro carbon is highly deshielded due to the two attached oxygen atoms and will appear significantly downfield, predicted to be in the range of 110-120 ppm.
Dioxolane Carbons (C2, C3): The carbons of the dioxolane ring are also deshielded by the oxygens and are expected to resonate around 65-75 ppm.
Carbinol Carbon (C6): The carbon bearing the hydroxyl group will be deshielded and is predicted to have a chemical shift in the range of 70-80 ppm.
Cyclopentanol Carbons (C7, C8, C9): The remaining methylene carbons of the cyclopentane ring will appear in the upfield aliphatic region, likely between 20 and 40 ppm.
Experimental Protocols
Sample Preparation
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solvating power for a wide range of organic compounds. For observing the hydroxyl proton coupling, deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it reduces the rate of proton exchange.
Concentration: Prepare a solution of 1,4-Dioxaspiro[4.4]nonan-6-ol at a concentration of 10-20 mg/mL in the chosen deuterated solvent.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).
NMR Data Acquisition
The following sequence of NMR experiments is recommended for a comprehensive assignment.
Diagram: NMR Experiment Workflow
Caption: Recommended workflow for NMR data acquisition and analysis.
¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts and multiplicities of all proton signals.
¹³C{¹H} NMR: Obtain a proton-decoupled carbon spectrum to determine the chemical shifts of all carbon atoms.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is crucial for tracing the connectivity of the proton network within the cyclopentanol ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is essential for assigning quaternary carbons (like the spiro C5) and for confirming the overall carbon framework by observing long-range couplings.
Data Interpretation and Assignment Strategy
Initial Assignments from 1D Spectra: Based on the predicted chemical shifts, make preliminary assignments. The downfield signals in the ¹H spectrum around 4.0 ppm will correspond to the dioxolane and H6 protons. The most downfield signal in the ¹³C spectrum will be the spiro carbon C5.
HSQC for Direct C-H Assignment: Use the HSQC spectrum to link each proton signal to its corresponding carbon signal. This will definitively assign the protonated carbons.
COSY for Proton Connectivity: Trace the correlations in the COSY spectrum. Starting from the well-resolved H6 proton, identify its coupling partners (H7 and H9). Subsequently, trace the couplings from H7 and H9 to their neighbors until the entire spin system of the cyclopentanol ring is mapped out.
HMBC for Quaternary Carbon and Framework Confirmation: The HMBC spectrum is key to assigning the non-protonated spiro carbon (C5). Look for correlations from the protons on C2, C3, C6, and C9 to C5. Additionally, long-range correlations between protons and carbons across the rings will confirm the overall structure. For example, correlations from H6 to C8 and C5 would be expected.
Tabulated Spectral Data (Hypothetical)
The following table represents a plausible, assigned NMR dataset for 1,4-Dioxaspiro[4.4]nonan-6-ol in CDCl₃, based on the predictive analysis. Actual experimental values may vary.
Position
Atom
¹³C Chemical Shift (δ, ppm)
¹H Chemical Shift (δ, ppm)
¹H Multiplicity
COSY Correlations
HMBC Correlations
1
O
-
-
-
-
-
2
CH₂
~68.5
~3.95
m
H3
C3, C5
3
CH₂
~68.5
~3.95
m
H2
C2, C5
4
O
-
-
-
-
-
5
C
~115.0
-
-
-
-
6
CH
~75.0
~4.30
m
H7, H9, OH
C5, C7, C8, C9
7
CH₂
~35.0
~1.90, ~2.10
m
H6, H8
C5, C6, C8, C9
8
CH₂
~22.0
~1.70, ~1.85
m
H7, H9
C6, C7, C9
9
CH₂
~38.0
~1.95, ~2.15
m
H6, H8
C5, C6, C7, C8
-
OH
-
variable
br s
H6
C6, C7
Conclusion
The structural elucidation of 1,4-Dioxaspiro[4.4]nonan-6-ol requires a systematic and multi-faceted NMR approach. By combining 1D ¹H and ¹³C NMR with 2D correlation experiments such as COSY, HSQC, and HMBC, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This application note provides a robust framework and detailed protocols for researchers to confidently characterize this and similar spiroketal structures, ensuring the scientific integrity of their findings. The causality behind each experimental choice is rooted in the need to build a self-validating network of correlations that confirms the molecular structure beyond any reasonable doubt.
References
PubChem. 1,4-Dioxaspiro[4.4]nonane. National Center for Biotechnology Information. [Link]
Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617-1661. [Link]
Franck, R. W. (1998). Asymmetric Synthesis of Naturally Occuring Spiroketals. In Atta-ur-Rahman (Ed.), Studies in Natural Products Chemistry (Vol. 20, pp. 247-302). Elsevier. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
Application Note: Derivatization Strategies for 1,4-Dioxaspiro[4.4]nonan-6-ol in Advanced Organic Synthesis
Introduction & Mechanistic Rationale 1,4-Dioxaspiro[4.4]nonan-6-ol (CAS: 109459-50-9), often referred to as 2-hydroxycyclopentanone ethylene ketal, is a critical building block in the synthesis of complex natural product...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
1,4-Dioxaspiro[4.4]nonan-6-ol (CAS: 109459-50-9), often referred to as 2-hydroxycyclopentanone ethylene ketal, is a critical building block in the synthesis of complex natural products, prostaglandins, and carbocyclic nucleosides 1. Structurally, the 1,4-dioxaspiro ring system effectively masks the C1 ketone. This protection is vital because it prevents unwanted enolization, aldol condensations, or premature nucleophilic attacks at the carbonyl center, thereby allowing for the highly selective derivatization of the adjacent C6 (alpha) hydroxyl group.
Derivatization of this hydroxyl group generally serves one of three strategic purposes in drug development:
Activation for Nucleophilic Displacement (O-Sulfonylation): Converting the secondary alcohol into a mesylate or tosylate creates an excellent leaving group. This is the primary route for introducing nitrogen (via azide) to synthesize amino-cyclopentitols, such as carbocyclic puromycin analogs 2.
Orthogonal Protection (O-Silylation): Masking the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether provides a robust intermediate. The ketal can later be cleaved under mildly acidic conditions to reveal the ketone while the C6-oxygen remains protected.
Oxidation to the
α
-Ketoketal: Oxidation yields 1,4-dioxaspiro[4.4]nonan-6-one, a mono-protected 1,2-cyclopentanedione that acts as a potent electrophile for Grignard additions or Wittig olefinations 3.
Fig 1. Primary derivatization pathways for 1,4-Dioxaspiro[4.4]nonan-6-ol.
The most critical factor in handling 1,4-dioxaspiro[4.4]nonan-6-ol is the extreme acid lability of the ethylene ketal .
Causality of Reagent Choice: During sulfonylation (e.g., using Methanesulfonyl chloride), a stoichiometric equivalent of HCl is generated. If not immediately neutralized, this acid will catalyze the hydrolysis of the ketal back to the ketone. Therefore, a slight excess of an amine base (e.g., triethylamine) is mandatory to act as an acid scavenger.
Workup Causality: Standard organic workups often involve washing with 1M HCl to remove residual amine bases. This step must be strictly avoided. Instead, mildly basic aqueous washes (saturated NaHCO
3
) or copper(II) sulfate solutions (to complex pyridine) should be utilized.
Self-Validating Monitoring: The compound lacks a strong UV chromophore. Thin-Layer Chromatography (TLC) must be visualized using chemical stains such as potassium permanganate (KMnO
4
) or phosphomolybdic acid (PMA), which oxidize the organic framework upon heating to reveal the spots.
Quantitative Data Summary
Table 1: Summary of Derivatization Strategies and Conditions
Derivatization Strategy
Reagents & Conditions
Target Derivative
Typical Yield
Downstream Application
O-Sulfonylation
MsCl (1.2 eq), Et
3
N (1.5 eq), DCM, 0 °C to RT
6-O-Mesylate
85–95%
S
N
2 displacement (e.g., azidation, amination)
O-Silylation
TBSCl (1.1 eq), Imidazole (2.0 eq), DMF, RT
6-O-TBS Ether
90–98%
Orthogonal protection for cross-coupling chemistry
Oxidation
DMP (1.2 eq), NaHCO
3
(2.0 eq), DCM, 0 °C to RT
1,4-Dioxaspiro[4.4]nonan-6-one
80–90%
Electrophilic center for Grignard/Wittig reactions
Experimental Protocols
Protocol A: Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-yl methanesulfonate (Mesylation)
This protocol activates the C6 position for subsequent nucleophilic attack while preserving the delicate ketal moiety.
Scale: 10.0 mmol (1.44 g)
Preparation: Flame-dry a 100 mL round-bottom flask under an inert atmosphere (N
2
or Argon). Add 1,4-Dioxaspiro[4.4]nonan-6-ol (1.44 g, 10.0 mmol) and anhydrous Dichloromethane (DCM, 30 mL).
Base Addition & Cooling: Add Triethylamine (Et
3
N, 2.1 mL, 15.0 mmol, 1.5 eq). Cool the mixture to 0 °C using an ice-water bath. Causality: Cooling is essential because the addition of MsCl is highly exothermic; elevated temperatures can lead to elimination side-reactions (forming the enol ether).
Reaction & Monitoring: Stir at 0 °C for 30 minutes, then allow the flask to warm to room temperature for 1.5 hours. Self-Validation: Monitor the reaction by TLC (Hexanes/EtOAc 3:1). The starting material (R
f
~0.3) should disappear, replaced by a less polar spot (R
f
~0.5). Visualize with a KMnO
4
stain.
Acid-Free Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO
3
. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure. The crude mesylate is typically pure enough for immediate downstream S
N
2 reactions.
Fig 2. Step-by-step mesylation workflow highlighting the acid-free workup.
Protocol B: Oxidation to 1,4-Dioxaspiro[4.4]nonan-6-one
This protocol converts the alcohol to a ketone using Dess-Martin Periodinane (DMP), utilizing a buffer to prevent ketal deprotection.
Scale: 5.0 mmol (0.72 g)
Preparation: Dissolve the starting material (0.72 g, 5.0 mmol) in anhydrous DCM (25 mL) in a 100 mL flask.
Buffering: Add solid NaHCO
3
(0.84 g, 10.0 mmol). Causality: DMP can release trace acetic acid during the oxidation cycle. The heterogeneous NaHCO
3
acts as an acid scavenger to protect the acid-sensitive ketal.
Oxidation: Add DMP (2.54 g, 6.0 mmol, 1.2 eq) in one portion at 0 °C.
Reaction & Monitoring: Stir and allow to warm to room temperature over 2 hours. Self-Validation: Monitor by TLC. The product ketone will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, appearing as a bright orange/yellow spot.
Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO
3
and saturated aqueous Na
2
S
2
O
3
(20 mL). Stir vigorously for 15 minutes until the organic layer is clear. Causality: Na
2
S
2
O
3
reduces unreacted hypervalent iodine species to water-soluble, benign byproducts. Extract, dry over Na
2
SO
4
, and concentrate.
Journal of Medicinal Chemistry (via Scribd) - Synthesis of three oxytocin analogs related to [1-deaminopenicillamine]oxytocin possessing antioxytocic activity (Vavrek et al., 1972). 2
Indonesian Journal of Chemistry (via ResearchGate) - Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant (Kurniawan et al., 2017). 3
Application Note: High-Efficiency Purification and Chiral Resolution Protocols for 1,4-Dioxaspirononan-6-ol Isomers
Application Note: High-Efficiency Purification and Chiral Resolution Protocols for 1,4-Dioxaspiro[1]nonan-6-ol Isomers Executive Summary & Chemical Context 1,4-Dioxaspiro[1]nonan-6-ol (CAS: 109459-50-9) is a highly versa...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Efficiency Purification and Chiral Resolution Protocols for 1,4-Dioxaspiro[1]nonan-6-ol Isomers
Executive Summary & Chemical Context
1,4-Dioxaspiro[1]nonan-6-ol (CAS: 109459-50-9) is a highly versatile cyclic secondary alcohol. Structurally, it is the ethylene ketal of 2-hydroxycyclopentanone. It serves as a critical chiral building block in the asymmetric total synthesis of complex natural products, such as the angiogenesis inhibitor (−)-azaspirene[2].
Because the spiro-ketal carbon (C5) is achiral due to the topological symmetry of the unsubstituted dioxolane bridge, the molecule possesses a single stereocenter at C6. This yields two enantiomers: (R)- and (S)-1,4-dioxaspiro[1]nonan-6-ol. Separating these isomers requires breaking their energetic degeneracy via a chiral environment. This guide details two orthogonal, field-proven methodologies: Enzymatic Kinetic Resolution (EKR) and Preparative Supercritical Fluid Chromatography (SFC) .
Candida antarctica Lipase B (CAL-B), commercially available as the immobilized preparation Novozym 435, is the gold standard biocatalyst for the resolution of cyclic secondary alcohols[3].
The Causality of the Method: CAL-B possesses a deep, narrow stereospecificity pocket defined largely by the Trp104 residue[4]. According to the empirical Kazlauskas rule, the enzyme exhibits profound enantiopreference (often
E>100
) for the (R)-enantiomer of secondary alcohols[5]. The bulky spiro-dioxolane moiety acts as the "large" substituent, docking into the expansive pocket, while the adjacent cyclopentyl methylene acts as the "medium" substituent.
We utilize vinyl acetate as the acyl donor[6]. The transesterification releases vinyl alcohol, which rapidly tautomerizes to acetaldehyde. This tautomerization renders the acylation strictly irreversible, driving the reaction to kinetic completion and maximizing the enantiomeric excess (
ee
) of the resulting (R)-acetate and the unreacted (S)-alcohol.
Preparative Chiral SFC
For rapid, non-derivatized isolation, Chiral SFC is the preferred orthogonal approach. Using supercritical
CO2
paired with an amylose-based chiral stationary phase (e.g., Chiralpak AD-H), SFC exploits transient diastereomeric interactions (hydrogen bonding, dipole-dipole) between the stationary phase and the enantiomers.
Expert Insight: Because 1,4-dioxaspiro[1]nonan-6-ol lacks a conjugated pi-system, standard UV detection at 210 nm is highly susceptible to solvent interference and baseline drift. A self-validating SFC protocol must employ Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) to accurately monitor fraction elution and ensure high-purity recovery.
Quantitative Strategy Comparison
Table 1: Comparison of Purification Strategies for 1,4-Dioxaspiro[1]nonan-6-ol
Strategy
Max Theoretical Yield
Typical Enantiomeric Excess (
ee
)
Scalability
Cost & Equipment
Enzymatic Kinetic Resolution (CAL-B)
50% per isomer (Typically 45–48%)
> 99%
High (Multi-kg)
Low to Moderate (Standard glassware)
Preparative Chiral SFC
50% per isomer (Typically 48–49%)
> 99%
Medium (g to kg)
High (Requires specialized SFC instrumentation)
Diastereomeric Derivatization
~30–40% (Due to crystallization losses)
90–95%
Low to Medium
Moderate (Requires chiral derivatizing agents)
Workflow Visualization
Workflow for the purification and chiral resolution of 1,4-Dioxaspiro[1]nonan-6-ol isomers.
This protocol utilizes immobilized CAL-B to selectively acetylate the (R)-enantiomer[6].
Step 1: Transesterification Reaction
Dissolve 10.0 g (69.4 mmol) of racemic 1,4-dioxaspiro[1]nonan-6-ol in 100 mL of anhydrous methyl tert-butyl ether (MTBE).
Add 12.8 mL (138.8 mmol, 2.0 eq) of vinyl acetate.
Introduce 1.0 g of Novozym 435 (immobilized CAL-B).
Stir the suspension gently at 35 °C. Caution: Avoid magnetic stir bars that grind the immobilized enzyme beads; use an overhead stirrer or orbital shaker.
Monitor the reaction via GC-FID. The reaction must be terminated at exactly ~50% conversion to ensure both high
ee
of the (R)-acetate and the (S)-alcohol.
Once 50% conversion is reached (typically 12–24 hours), filter the mixture through a sintered glass funnel to recover the enzyme (which can be washed with MTBE and reused).
Concentrate the filtrate under reduced pressure.
Step 3: Separation via Silica Gel Chromatography
Load the crude mixture onto a silica gel column.
Elute with Hexane/Ethyl Acetate (8:1 v/v). The less polar (R)-acetate elutes first (
Rf≈0.6
), followed by the highly polar (S)-alcohol (
Rf≈0.2
).
Pool and concentrate the respective fractions. Perform chiral GC to validate
ee>99%
for both intermediates.
Step 4: Hydrolysis of the (R)-Acetate
Dissolve the purified (R)-acetate in 50 mL of Methanol.
Add 1.5 equivalents of anhydrous
K2CO3
and stir at room temperature for 4 hours.
Filter the salts, concentrate the solvent, and partition between water and dichloromethane.
Dry the organic layer over
Na2SO4
and evaporate to yield pure (R)-1,4-dioxaspiro[1]nonan-6-ol.
Protocol B: Preparative Chiral SFC
For laboratories equipped with preparative SFC, this method bypasses derivatization entirely.
Amylose backbone provides broad chiral recognition for cyclic alcohols via hydrogen bonding.
Mobile Phase
CO2
/ Methanol (90:10 v/v)
Methanol acts as a hydrogen-bond donor/acceptor to elute the polar alcohol efficiently.
Back Pressure
120 bar
Maintains
CO2
in the supercritical state to ensure sharp peak shapes and rapid diffusion.
Detection
ELSD or MS (SIM mode)
The target molecule lacks a UV chromophore; relying on UV 210 nm will result in missed fractions.
Step-by-Step Preparative Scale-Up:
Analytical Screening: Inject a 1 mg/mL racemic standard using the parameters in Table 2. Adjust the Methanol co-solvent percentage (5–15%) until baseline resolution (
Rs>1.5
) is achieved.
Sample Preparation: Dissolve the racemic mixture in pure Methanol at a high concentration (e.g., 50–100 mg/mL) to minimize injection volume.
Stacked Injections: Program the preparative SFC for stacked injections. Utilize ELSD-triggered fraction collection to isolate the first-eluting and second-eluting enantiomers into separate vessels.
Recovery: Evaporate the Methanol co-solvent from the collected fractions under reduced pressure at 30 °C to prevent volatilization of the target compound.
References
Evans, D. A., et al. "Asymmetric Total Synthesis of (−)-Azaspirene, a Novel Angiogenesis Inhibitor." Journal of the American Chemical Society, 2002. 2
"Candida antarctica Lipase B: A Tool for the Preparation of Optically Active Alcohols." Springer Nature. 3
"Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica." MDPI, 2012. 6
"Switching from S- to R-Selectivity in the Candida antarctica Lipase B-Catalyzed Ring-Opening of ω-Methylated Lactones." Journal of the American Chemical Society, 2007. 5
"Schematic representation of the Kazlauskas rule." ResearchGate, 2021. 4
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 1,4-Dioxaspiro[4.4]nonanes
Welcome to the Technical Support Center for the synthesis of 1,4-dioxaspiro[4.4]nonane (commonly known as cyclopentanone ethylene ketal). This guide is engineered for researchers and drug development professionals who re...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 1,4-dioxaspiro[4.4]nonane (commonly known as cyclopentanone ethylene ketal). This guide is engineered for researchers and drug development professionals who require high-yield, reproducible protection of cyclopentanone.
The ketalization of cyclopentanone with ethylene glycol is a classic equilibrium-driven reaction. Success relies entirely on the precise manipulation of Le Chatelier’s principle—specifically, the continuous removal of the water byproduct to drive the reaction forward, and the rigorous neutralization of the acid catalyst to prevent reversion during isolation.
Standard Operating Procedure (SOP): Azeotropic Ketalization
This protocol utilizes standard Dean-Stark conditions, which remain the most scalable and reliable method for this transformation[1].
Reagents & Materials:
Substrate: Cyclopentanone (1.0 eq)
Protecting Agent: Ethylene glycol (1.5 – 3.0 eq). Causality: An excess of the diol acts as a co-solvent for polar intermediates and thermodynamically pushes the equilibrium toward the ketal.
Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, combine cyclopentanone, ethylene glycol, p-TsOH, and toluene. Attach a Dean-Stark trap fitted with a reflux condenser.
Azeotropic Distillation: Heat the mixture to a vigorous reflux (mantle temperature ~130 °C to maintain a steady toluene reflux at 110 °C). The toluene-water azeotrope will vaporize, condense, and phase-separate in the trap.
Self-Validation Checkpoint: Monitor the water accumulation in the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (1.0 eq) has collected and the aqueous meniscus remains completely static for at least 1–2 hours.
Quenching & Neutralization (Critical): Remove the heat source and allow the flask to cool to room temperature. Immediately add saturated aqueous NaHCO₃ (or 4% NaOH) and stir vigorously for 10 minutes. Causality: The acid catalyst must be neutralized before solvent removal; otherwise, the increasing concentration of acid and residual moisture during evaporation will rapidly hydrolyze the ketal back to cyclopentanone[2].
Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with a small volume of fresh toluene or CH₂Cl₂. Combine the organic phases and wash with brine.
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via vacuum distillation (e.g., 57–63 °C at 18–23 mmHg) to isolate 1,4-dioxaspiro[4.4]nonane as a colorless liquid[2].
Process Workflow & Mechanistic Logic
The following diagram illustrates the logical decision tree for the ketalization process, highlighting the critical troubleshooting junctions.
Fig 1: Logical workflow and troubleshooting decision tree for the synthesis of 1,4-dioxaspiro[4.4]nonane.
If standard p-TsOH conditions are yielding suboptimal results, altering the catalyst or the water-removal mechanism can drastically improve outcomes. Below is a comparative matrix of validated reaction conditions.
Q: My reaction stalls at 50–60% conversion despite prolonged reflux. How do I push it to completion?A: Ketalization is strictly governed by equilibrium. If the reaction stalls, water is not being efficiently removed from the system.
Actionable Fix: Wrap the Dean-Stark trap and the distillation path in aluminum foil to prevent premature condensation of the azeotrope before it reaches the condenser. Ensure your solvent volume is sufficient to carry the water vapor; if the toluene volume drops too low, add more dry toluene to the flask.
Q: The reaction mixture turned dark brown or black during reflux. Is my product ruined?A: Discoloration is common and usually indicates acid-catalyzed aldol self-condensation of cyclopentanone (forming high-boiling oligomers). This happens if the catalyst loading is too high or the heating is too aggressive.
Actionable Fix: The target ketal is highly stable and can usually be rescued. Proceed with the standard base wash, and then rely on vacuum distillation. The ketal boils at ~57–63 °C at 18–23 mmHg[2], leaving the dark, high-boiling aldol byproducts behind in the distillation pot. In future runs, reduce the p-TsOH loading to 0.01 eq.
Q: My NMR shows a high concentration of cyclopentanone after rotary evaporation, but TLC showed complete conversion during the reaction. What happened?A: You experienced product reversion (hydrolysis) during workup. Ketals are highly sensitive to aqueous acids. If the p-TsOH was not completely neutralized before you began evaporating the solvent, the increasing concentration of the acid in the presence of trace atmospheric or residual moisture drove the equilibrium backward.
Actionable Fix: Never skip the base wash. Always wash the organic layer with saturated aqueous NaHCO₃ or 4% NaOH[2], and verify the pH of the aqueous phase is >7 before drying and concentrating the organic layer.
Q: Can I avoid the aqueous base wash entirely?A: Yes. By switching from homogeneous p-TsOH to a heterogeneous solid-supported acid catalyst like Dowex 50W-X8 (H⁺ form) or Amberlyst-15, you can simply filter the reaction mixture through a fritted funnel once complete[2]. This removes the acid source entirely, allowing you to evaporate the solvent with zero risk of acid-catalyzed hydrolysis.
Q: Is it possible to run this reaction without a Dean-Stark apparatus?A: Yes, but it requires chemical desiccants. You can use a Soxhlet extractor thimble filled with activated 4Å molecular sieves positioned below the reflux condenser[3]. The condensing solvent passes through the sieves, which trap the water before the solvent returns to the reaction flask. This is particularly useful for smaller-scale reactions where Dean-Stark traps are inefficient due to holdup volume.
References
Synthesis of a Novel Chiral Cubane-Based Schiff Base Ligand and Its Application in Asymmetric Nitro-Aldol (Henry)
Source: National Institutes of Health (NIH / PMC)
Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid
Source: Thieme Connect
URL
Technical Support Center: Troubleshooting Low Yields in Spiroketal Formation
Welcome to the Process Chemistry & Synthesis Support Center. As application scientists, we know that spiroketals are privileged scaffolds found in numerous biologically active natural products (e.g., spongistatins, averm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry & Synthesis Support Center. As application scientists, we know that spiroketals are privileged scaffolds found in numerous biologically active natural products (e.g., spongistatins, avermectins, and okadaic acid)[1]. The classic approach to their synthesis involves the acid-catalyzed cyclization of dihydroxyketones. However, researchers frequently encounter low yields due to competing thermodynamic equilibria, side reactions, or the challenging synthesis of non-anomeric (kinetically favored) spiroketals[2][3].
This guide provides mechanistic troubleshooting, a diagnostic workflow, and self-validating protocols to optimize your spiroketalization reactions.
Diagnostic Workflow: Identifying the Root Cause
Before adjusting your protocol, use the logical relationship tree below to diagnose the specific cause of your low yield.
Diagnostic logic tree for troubleshooting low-yielding spiroketalization reactions.
Module 1: The Anomeric Effect and Epimerization Issues
Q: My reaction goes to completion, but NMR shows I am predominantly getting the wrong spiroketal epimer. How can I invert this selectivity?
A: You are likely fighting the 3[3]. Under standard acid-catalyzed conditions (e.g., pTsOH, CSA), spiroketalization is under thermodynamic control. The system will equilibrate to the most stable conformer, which is the one that maximizes the number of axial C-O bonds (typically the double-anomeric [6,6]-spiroketal)[2][3]. The stabilization gained from the hyperconjugation of the oxygen lone pair into the adjacent C-O σ* orbital is approximately 1.4–2.4 kcal/mol per interaction[3].
Troubleshooting Causality: If your target is the non-anomeric (less stable) epimer, you cannot use equilibrating acidic conditions.
Solution: Shift to kinetic control .
Reagent Choice: Use stoichiometric, mild Lewis acids (e.g., TiCl4, BF3·OEt2) at low temperatures (-78 °C) to coordinate the intermediate oxocarbenium ion and direct nucleophilic attack from the less sterically hindered face.
Alternative Cyclization: Consider4 or transition-metal-catalyzed cyclizations that do not pass through a free oxocarbenium intermediate[1][4].
Module 2: Degradation and Side Reactions
Q: When I use pTsOH to deprotect my acetonide and induce spiroketalization, the reaction turns black and my yield is <20%. What is happening?
A: Dark, tarry reaction mixtures usually indicate polymerization or severe dehydration (e.g., elimination of a hydroxyl group to form an enone or furan derivative), especially if your substrate contains sensitive allylic or benzylic ethers[5].
Troubleshooting Causality: Brønsted acids like pTsOH (pKa ~ -2.8) or HCl are often too harsh for highly functionalized late-stage intermediates.
Solution:
Attenuate Acid Strength: Switch to Pyridinium p-Toluenesulfonate (PPTS) or Camphorsulfonic acid (CSA). These milder acids often provide clean conversion, albeit requiring longer reaction times.
Water Removal: If the reaction stalls, do not just add more acid. Use a Dean-Stark trap (in benzene/toluene) or activated molecular sieves to drive the equilibrium forward by removing water[5].
Module 3: Transition-Metal Catalysis as an Alternative
Q: Acid catalysis completely fails for my sterically hindered substrate. Are there milder alternatives?
A: Yes. The transition-metal-catalyzed cyclization of alkynediols has emerged as a powerful, mild alternative to traditional keto-diol cyclizations[1].
Troubleshooting Causality: Instead of relying on the condensation of a ketone, alkynediols utilize the alkyne as a latent ketone equivalent. Carbophilic Lewis acids, particularly Gold(I) or Platinum(II) , activate the alkyne towards nucleophilic attack by the pendant hydroxyl groups via a dihydroalkoxylation mechanism[1][6].
Solution: Use a Gold(I) catalyst (e.g., (PPh3)AuCl / AgOTf). This allows spiroketalization to occur at room temperature under completely neutral conditions, preserving acid-labile protecting groups (like silyl ethers or acetals) that would otherwise be cleaved[6].
Quantitative Data: Catalyst and Condition Optimization
To assist in your optimization, the following table summarizes the expected outcomes when altering catalysts and conditions during the cyclization of a standard 1,9-dihydroxy-5-ketone precursor.
Catalyst / Reagent
pKa / Type
Temp (°C)
Solvent
Primary Outcome / Yield
Mechanism / Control
p-Toluenesulfonic Acid (pTsOH)
-2.8 (Brønsted)
25 to 80
Toluene
40-60% (Prone to dehydration)
Thermodynamic
Camphorsulfonic Acid (CSA)
1.2 (Brønsted)
25
DCM
75-85% (Clean conversion)
Thermodynamic
Pyridinium p-Toluenesulfonate (PPTS)
5.2 (Brønsted)
25 to 60
MeOH or DCM
80-90% (Slow, highly selective)
Thermodynamic
Titanium Tetrachloride (TiCl4)
Lewis Acid
-78
DCM
65-75% (Favors non-anomeric)
Kinetic
(PPh3)AuCl / AgOTf
π-Lewis Acid
25
DCM
>90% (For alkynediols)
Kinetic / Neutral
Validated Experimental Protocols
These protocols are designed as self-validating systems. By monitoring specific visual and analytical cues, you can ensure the integrity of the process at each step.
Objective: Maximize the yield of the thermodynamically favored anomeric spiroketal while suppressing dehydration.
Preparation: Dissolve the keto-diol precursor (1.0 equiv, ~0.1 M) in anhydrous dichloromethane (DCM) under an argon atmosphere.
Self-Validation: The solution should be completely clear. Cloudiness indicates moisture, which will stall the equilibrium.
Catalyst Addition: Add Camphorsulfonic acid (CSA) (0.1 to 0.2 equiv).
Causality: Using a catalytic amount of a mild acid prevents the rapid protonation of secondary hydroxyls that leads to E1 elimination.
Reaction Monitoring: Stir at room temperature. Monitor by TLC (typically 20% EtOAc/Hexanes).
Self-Validation: The spiroketal product will typically run higher (less polar) than the keto-diol due to the masking of the hydroxyl groups.
Quenching (Critical Step): Once starting material is consumed, quench the reaction by adding saturated aqueous NaHCO3 before removing the solvent.
Causality: Concentrating the reaction mixture with the acid still present will drastically increase the effective acid concentration, leading to late-stage degradation[5].
Extraction & Purification: Extract with DCM, dry over Na2SO4, and concentrate. Purify via flash chromatography using silica gel pre-treated with 1% Triethylamine (Et3N).
Causality: Standard silica gel is slightly acidic and can cause the spiroketal to epimerize or ring-open on the column[5].
Protocol B: Gold(I)-Catalyzed Spiroketalization of Alkynediols
Objective: Achieve spiroketalization under neutral conditions to preserve acid-sensitive functional groups.
Catalyst Activation: In a flame-dried flask shielded from light (using aluminum foil), combine (PPh3)AuCl (5 mol%) and AgOTf (5 mol%) in anhydrous DCM. Stir for 15 minutes.
Self-Validation: A white precipitate (AgCl) will form, indicating the generation of the active cationic Gold(I) species[6].
Substrate Addition: Filter the active catalyst solution through a PTFE syringe filter into a separate flask containing the alkynediol (1.0 equiv) in DCM.
Causality: Removing the AgCl salts prevents unwanted silver-mediated side reactions or Lewis acid degradation.
Cyclization: Stir at room temperature for 1–4 hours. The reaction is typically very rapid.
Workup: Filter the mixture through a short pad of basic alumina to remove the gold catalyst, eluting with Et2O. Concentrate under reduced pressure to yield the spiroketal.
References
Title: Theoretical Underpinnings of Spiroketal Formation: A Computational Guide
Source: BenchChem
URL:2
Title: Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis
Source: Synthesis (Thieme Connect)
URL:1
Title: Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies
Source: Chemical Reviews (ACS Publications)
URL:3
Title: Overcoming low yields in the synthesis of 1,6-Dioxaspiro[4.4]nonane derivatives
Source: BenchChem
URL:5
Title: Lewis Base Catalyzed, Sulfenium Ion Initiated Enantioselective, Spiroketalization Cascade
Source: The Journal of Organic Chemistry (ACS Publications)
URL:7
Title: A Hetero-Diels-Alder Approach to Complex Pyrones: An Improved Synthesis of the Spongistatin AB Spiroketal
Source: PMC (NIH)
URL:4
Technical Support Center: Purification of Polar 1,4-Dioxaspiro[4.4]nonane Derivatives
Welcome to the technical support center for the purification of polar 1,4-Dioxaspiro[4.4]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of polar 1,4-Dioxaspiro[4.4]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable, yet often problematic, spiroketal scaffolds. Due to their inherent polarity and the acid-sensitive nature of the spiroketal linkage, these compounds demand carefully considered purification strategies to prevent yield loss and product degradation. This resource provides practical, field-proven solutions to overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my polar 1,4-Dioxaspiro[4.4]nonane derivative streaking or smearing badly during silica gel column chromatography?
A1: This is a classic sign of strong, undesirable interactions between your polar compound and the stationary phase. The primary cause is the interaction of polar functional groups on your molecule with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This leads to slow, non-uniform elution, resulting in broad, streaky bands. For derivatives containing basic nitrogen atoms, this effect is even more pronounced.
Solution Synopsis:
Neutralize the Eluent: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or a dilute solution of ammonium hydroxide in methanol, to your mobile phase.[1] This deactivates the acidic sites on the silica, leading to sharper peaks and improved separation.
Consider an Alternative Stationary Phase: If modifying the eluent is insufficient, switch to a more inert or basic stationary phase like alumina (for basic or acid-sensitive compounds) or consider reversed-phase chromatography.[1]
Q2: My spiroketal seems to be decomposing on the silica gel column. I'm seeing new spots on my TLC plates from the collected fractions. What is happening?
A2: The spiroketal functional group can be labile under acidic conditions.[2] Standard silica gel is inherently acidic and can catalyze the hydrolysis (ring-opening) of the ketal back to its open-chain keto-diol precursor or cause other rearrangements.[3][4] This is a significant cause of yield loss during purification.
Solution Synopsis:
Neutralize the Stationary Phase: Use commercially available neutralized silica gel or pre-treat standard silica by washing it with a solution containing a base (like triethylamine) and then re-drying it.
Thorough Work-up: Before chromatography, ensure your reaction is thoroughly quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any residual acid from the synthesis step.[3]
Speed is Key: Use flash chromatography rather than traditional gravity chromatography to minimize the time your compound spends in contact with the acidic stationary phase.
Q3: I am struggling to separate my desired spiroketal from an impurity with a very similar Rf value. What can I do to improve resolution?
A3: Co-elution of structurally similar impurities, such as diastereomers or reaction byproducts, is a common challenge in spiroketal chemistry.[3] Achieving separation requires enhancing the subtle differences in their interaction with the chromatographic system.
Solution Synopsis:
Optimize the Solvent System: A shallow, slow gradient elution can significantly improve the resolution between closely eluting compounds.[3] Meticulously screen different solvent systems (e.g., dichloromethane/methanol vs. ethyl acetate/hexane) via TLC to find one that maximizes the difference in Rf (ΔRf) between your product and the impurity.
Change the Stationary Phase: Switch to a stationary phase that offers a different separation mechanism. If you are using normal-phase (silica), try reversed-phase (C18) preparative chromatography. In reversed-phase, polar compounds elute earlier, which can completely change the elution order and resolve your mixture.[5]
High-Performance Liquid Chromatography (HPLC): For particularly challenging separations, preparative HPLC offers much higher resolution than flash chromatography and is the method of choice for obtaining highly pure material.[6][7]
Q4: Is recrystallization a viable purification method for these polar derivatives? If so, how do I choose the right solvent?
A4: Absolutely. If your 1,4-Dioxaspiro[4.4]nonane derivative is a solid, recrystallization is an excellent and often superior method for achieving high purity.[8] The key is finding a solvent (or solvent system) in which your compound is highly soluble when hot but poorly soluble when cold.[9]
Solution Synopsis:
Solvent Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and at their boiling point. Good candidates for polar compounds include ethanol, isopropanol, acetone, and ethyl acetate.
Solvent Pairs: If a single solvent isn't ideal, use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at high temperature, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. A common pair for moderately polar compounds is ethyl acetate/hexane.
Cooling Rate: Slow cooling is paramount to forming large, pure crystals. Rapid crashing out of solution will trap impurities.[9]
Solvent System Selection: On a TLC plate, find a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that gives the desired product an Rf of ~0.2-0.3. Add 1% triethylamine to the developing chamber and run a new TLC. If streaking is reduced and separation is maintained, adopt this modified eluent for the column.
Column Packing: Dry pack a flash column with silica gel. Wet the silica by flushing with the initial, low-polarity eluent (e.g., 90:10 Hexane:Ethyl Acetate + 1% Et3N).
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel (~1-2x the mass of the crude product). After the solvent is evaporated, load the resulting dry powder onto the top of the packed column. This "dry loading" technique often results in sharper bands.
Elution: Begin elution with the low-polarity starting solvent. Gradually and slowly increase the polarity of the eluent (gradient elution). For example, increase the ethyl acetate concentration by 5% every 2 column volumes.
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
Guide 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[9]
Solvent Selection: Place ~20-30 mg of your crude solid into a test tube. Add a polar solvent (e.g., isopropanol) dropwise at room temperature until a slurry is formed. If it dissolves, the solvent is too good. If it remains largely insoluble, heat the test tube gently. The ideal solvent will dissolve the compound completely when hot but allow it to crystallize upon cooling.[9]
Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent required.[11]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.[9] Once at room temperature, you can place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.[11]
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualization of Purification Workflows
The following diagrams illustrate the decision-making process and optimization workflow for purifying polar 1,4-Dioxaspiro[4.4]nonane derivatives.
Caption: Decision workflow for selecting a primary purification strategy.
Caption: Workflow for optimizing a challenging chromatographic separation.
References
BenchChem. (2025). Overcoming low yields in the synthesis of 1,6-Dioxaspiro[4.
BenchChem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers. BenchChem.
Deslongchamps, P., & Deslongchamps, G. (2007).
EMU Departments of Physics and Chemistry. (2023).
LibreTexts Chemistry. (n.d.).
MDPI. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI.
National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.4)nonane. PubChem.
Padias, A. B. (n.d.).
Rzepa, H. S. (n.d.).
Zhang, Z., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
Asian Journal of Research in Chemistry. (2019).
Perni, S., et al. (2005).
Reddit. (2023). Purification of strong polar and basic compounds.
Technical Support Center: Scale-Up Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ol
Welcome to the Technical Support Center for the scale-up synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ol (CAS: 109459-50-9). This protected cyclopentanone derivative is a critical intermediate in the synthesis of complex acti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the scale-up synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ol (CAS: 109459-50-9). This protected cyclopentanone derivative is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this guide to address the thermodynamic, kinetic, and operational bottlenecks frequently encountered when transitioning this synthesis from the bench to pilot-plant scale.
I. Mechanistic Workflow and Process Diagram
The synthesis relies on the selective
α
-hydroxylation of cyclopentanone, followed by a Dean-Stark driven ketalization using ethylene glycol. The protection step is highly reversible; thus, Le Chatelier's principle dictates the necessity of continuous water removal.
Reaction pathway for the scale-up synthesis of 1,4-Dioxaspiro[4.4]nonan-6-ol.
II. Troubleshooting Guide (Q&A)
Q1: During the ketalization step at the 50L scale, my reaction stalls at 70% conversion. Why?Analysis: Ketalization is an equilibrium-driven process. At larger scales, the surface-area-to-volume ratio decreases, making azeotropic water removal less efficient. If water droplets reflux back into the reactor instead of being trapped in the Dean-Stark apparatus, the reverse hydrolysis reaction competes with ketal formation[1].
Solution: Ensure your condenser coolant is strictly maintained at 5°C to prevent water vapor bypass. Insulate the vapor line to the condenser to maintain the toluene-water azeotrope temperature (85°C) and prevent premature condensation back into the reactor.
Q2: I am observing significant dimerization and aldol condensation side-products during the formation of 2-hydroxycyclopentanone. How can I suppress this?Analysis: 2-Hydroxycyclopentanone is highly prone to self-condensation under basic conditions (during the hydrolysis of 2-bromocyclopentanone).
Solution: The hydrolysis must be strictly pH-controlled. Instead of using strong bases like NaOH, utilize a buffered aqueous
Na2CO3
system and maintain the temperature below 15°C. Extract the intermediate into an organic phase (e.g., ethyl acetate) immediately upon formation to isolate it from the aqueous basic environment.
Q3: The final product, 1,4-Dioxaspiro[4.4]nonan-6-ol, degrades during vacuum distillation. What is the cause?Analysis: Trace amounts of the acid catalyst (p-TsOH) remaining in the crude mixture will catalyze the deprotection (hydrolysis) of the ketal back to the ketone when heated, even under vacuum.
Solution: Quench the reaction strictly with triethylamine (
Et3N
) or wash thoroughly with saturated
NaHCO3
before solvent evaporation. The crude mixture must be slightly basic (pH 8) prior to distillation.
III. Scale-Up Quantitative Parameters
To ensure reproducibility, the following table summarizes the optimized stoichiometric and kinetic parameters for a 10-kg pilot scale run.
Parameter
2-Bromination Step
Hydrolysis Step
Ketalization Step
Reagent Equivalents
1.05 eq
Br2
2.5 eq
Na2CO3
1.5 eq Ethylene Glycol
Solvent / Volume
Dichloromethane (5V)
Water (10V)
Toluene (10V)
Catalyst
None
None
p-TsOH (0.05 eq)
Temperature
0°C to 5°C
10°C to 15°C
110°C (Reflux)
Reaction Time
4 hours
12 hours
18 hours
In-Process Control
GC-FID (<1% SM)
GC-FID (<2% SM)
Karl Fischer (<0.1%
H2O
)
Expected Yield
85 - 90%
70 - 75%
88 - 92%
IV. Self-Validating Experimental Protocol: Ketalization Step
The following protocol is designed to be self-validating; specific visual and thermal cues confirm the reaction is proceeding correctly.
Reactor Preparation: Charge a dry 50L glass-lined reactor equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser with 10.0 kg of 2-hydroxycyclopentanone.
Solvent & Reagent Addition: Add 20.0 L of anhydrous toluene, followed by 5.58 kg (1.5 eq) of ethylene glycol. Validation Check: The mixture will form a biphasic suspension.
Catalyst Addition: Add 0.86 kg (0.05 eq) of p-Toluenesulfonic acid monohydrate (p-TsOH·
H2O
).
Azeotropic Distillation: Heat the jacket to 125°C to establish a vigorous reflux (internal temperature ~110°C). Validation Check: Within 30 minutes, a steady accumulation of water should be visible in the lower phase of the Dean-Stark trap.
Endpoint Determination: Continue refluxing until water ceases to collect in the trap (approximately 16-18 hours). Drain the trap and sample the reactor. Validation Check: Karl Fischer titration of the reaction mixture must show <0.1% water.
Quenching: Cool the reactor to 20°C. Add 1.0 L of Triethylamine to neutralize the p-TsOH. Validation Check: The pH of an aqueous wash of the organic layer must be
≥
8.0.
Workup & Isolation: Wash the organic layer with 10 L of saturated
NaHCO3
, followed by 10 L of brine. Concentrate the toluene layer under reduced pressure (50 mbar, 40°C) to yield the crude 1,4-Dioxaspiro[4.4]nonan-6-ol[2]. Purify via fractional vacuum distillation.
V. References
PubChem. "1,4-Dioxaspiro(4.4)nonane | C7H12O2 | CID 567225." National Center for Biotechnology Information. Available at:[Link]
ChemUniverse. "1,4-Dioxaspiro[4.4]nonan-7-ol [Q01505]." ChemUniverse Catalog. Available at:[Link]
Technical Support Center: Stabilizing 1,4-Dioxaspiro[4.4]nonan-6-ol
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Overview & Mechanistic Vulnerability Welcome to the Technical Support Center. 1,4-D...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals
Prepared by: Senior Application Scientist
Executive Overview & Mechanistic Vulnerability
Welcome to the Technical Support Center. 1,4-Dioxaspiro[4.4]nonan-6-ol (CAS: 109459-50-9) is a highly versatile
α
-hydroxy spiroketal frequently utilized as an intermediate in complex API synthesis. While the 1,3-dioxolane ring effectively protects the underlying cyclopentanone, the molecule possesses inherent vulnerabilities that lead to spontaneous degradation if mishandled.
As an application scientist, I frequently see researchers lose yield not to poor reaction kinetics, but to unintended ketal cleavage during workup or storage. Acetals and ketals are generally stable under basic conditions but readily hydrolyze in acidic environments. The hydrolysis proceeds via a protonated acetal that opens to form an oxonium ion intermediate. Because this is an SN1-like process with a strong developing positive charge at the spiro carbon, the rate-determining step is highly sensitive to the local pH environment (1[1]).
Caption: Acid-catalyzed hydrolysis pathway of 1,4-dioxaspiro[4.4]nonan-6-ol.
Quantitative Stability Profile
To engineer robust protocols, we must first quantify the threat. The degradation rate of cyclic ketals increases exponentially as pH drops. The table below synthesizes the kinetic half-lives of cyclic acetals/ketals under varying aqueous conditions (2[2]).
pH Level
Buffer / Catalyst Condition
Estimated Half-Life (
t1/2
)
Primary Degradation Pathway
pH 7.4
PBS Buffer (25 °C)
> 3 years
Negligible
pH 5.0
Acetate Buffer (25 °C)
~70 - 100 hours
Specific Acid Catalysis (H+)
pH 4.0
Dilute Organic Acid
~8 - 12 hours
Accelerated Oxonium Formation
pH < 3.0
50 mM TFA
< 5 minutes
Rapid Ketal Cleavage
Troubleshooting Guides & FAQs
Q1: My compound degrades during silica gel chromatography. How can I prevent this?
The Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). When 1,4-dioxaspiro[4.4]nonan-6-ol is adsorbed onto the column, the high surface area and local acidity catalyze the rapid hydrolysis of the dioxolane ring back to 2-hydroxycyclopentan-1-one and ethylene glycol.
The Solution: You must chemically deactivate the silica gel prior to loading your sample.
Step-by-Step Protocol: Buffered Chromatography
Prepare your desired mobile phase (e.g., Hexanes/EtOAc) and add 1-2% (v/v) Triethylamine (Et
3
N) .
Slurry-pack your column using this Et
3
N-doped solvent system.
Flush the packed column with at least 2 column volumes of the doped solvent. The trace amine irreversibly binds to and neutralizes the acidic silanol sites.
Load your sample and elute normally.
Self-Validating System Check: Spot the eluted fractions on a TLC plate and expose them to a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. If the ketal has hydrolyzed, the resulting free ketone will immediately form a bright yellow/orange spot. A pure, intact ketal will not react with 2,4-DNP without prior heating/acidification.
Caption: Optimized downstream purification workflow to prevent ketal cleavage.
Q2: I need to oxidize the -6-ol group to a ketone without cleaving the spiroketal. Which oxidants are safe?
The Causality: Traditional oxidants like Jones reagent rely on strong aqueous acids (H
2
SO
4
), which will instantly cleave the ketal. Even milder reagents like Dess-Martin Periodinane (DMP) release acetic acid (pKa ~4.76) as a byproduct, which is acidic enough to initiate slow hydrolysis over the course of the reaction ().
The Solution: Use a buffered Swern Oxidation or a buffered DMP protocol.
Step-by-Step Protocol: Buffered DMP Oxidation
Dissolve 1,4-dioxaspiro[4.4]nonan-6-ol in anhydrous Dichloromethane (DCM).
Add 2.0 equivalents of solid NaHCO
3 directly to the suspension. Why? The insoluble base acts as an acid scavenger, neutralizing the acetic acid byproduct instantly without introducing water that would drive the hydrolysis equilibrium.
Cool the flask to 0 °C and add 1.2 equivalents of Dess-Martin Periodinane.
Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
Quench with a 1:1 mixture of saturated aqueous NaHCO
3
and Na
2
S
2
O
3
, then extract with DCM.
Self-Validating System Check: Analyze the crude product via
1
H NMR. The disappearance of the multiplet at ~4.0 ppm (the proton
α
to the hydroxyl) and the strict retention of the distinct ethylene ketal multiplet at ~3.9 ppm confirms successful oxidation without deprotection.
Q3: I am observing spontaneous degradation during long-term storage. What are the optimal storage conditions?
The Causality: Trace moisture combined with atmospheric CO
2
forms carbonic acid. Over weeks or months, this mild acidity is sufficient to initiate slow hydrolysis.
The Solution: Isolate the compound from moisture, CO
2
, and provide a basic micro-environment.
Store the compound in a strictly anhydrous, non-protic solvent (e.g., dry THF) over 4Å molecular sieves, OR store neat if isolated as a stable oil/solid.
Add a trace amount of a non-nucleophilic, insoluble base (e.g., a few milligrams of solid K
2
CO
3
) to the storage vial to continuously scavenge any generated acid.
Purge the vial heavily with Argon to exclude CO
2
and O
2
.
Seal with Parafilm and store at -20 °C.
References
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels
Journal of the American Chemical Society
URL:[Link]
Acetals as pH-Sensitive Linkages for Drug Delivery
Bioconjugate Chemistry
URL:[Link]
Hydrates, Hemiacetals, and Acetals
Master Organic Chemistry
URL:[Link]
This section has no published content on the current product page yet.
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dioxaspiro[4.4]nonan-6-ol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,4-Dioxaspiro[4.4]nonan-6-ol. As a heterocyclic compound containing both ether and alcohol functional groups, its handlin...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,4-Dioxaspiro[4.4]nonan-6-ol. As a heterocyclic compound containing both ether and alcohol functional groups, its handling and disposal require a nuanced understanding of its chemical properties and the regulatory landscape governing hazardous waste. This document is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the causality behind each procedural step, ensuring a culture of safety and environmental stewardship in the laboratory.
Core Principles: Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 1,4-Dioxaspiro[4.4]nonan-6-ol is paramount. This compound is not merely an inert substance; its structure dictates its reactivity and toxicological profile. The primary hazards, based on data from analogous spirocyclic compounds, include flammability and irritation.[1][2][3] The person generating the waste is legally responsible for its correct classification, labeling, and packaging until its final disposal.[4]
Causality: Understanding these hazards is the foundation of safe disposal. Flammability dictates that it must be kept away from ignition sources, while its irritant properties necessitate the use of appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[1][2][5]
Table 1: Summary of Hazard Profile for Related Spirocyclic Compounds
Hazard Classification
GHS Pictogram
Signal Word
Hazard Statement
Precautionary Statements (Disposal Relevant)
Flammable Liquid
GHS02
Danger / Warning
H227: Combustible liquid
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
| Aspiration Hazard | GHS08 | Danger | H304: May be fatal if swallowed and enters airways | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P331: Do NOT induce vomiting.[1] |
Pre-Disposal Protocol: Waste Segregation and Containment
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing disparate waste streams is not only a violation of regulations but also poses a significant safety risk, potentially leading to violent reactions.[1][4]
The Causality of Segregation: 1,4-Dioxaspiro[4.4]nonan-6-ol is a non-halogenated organic solvent. It must be collected separately from halogenated solvents (e.g., dichloromethane, chloroform) to facilitate proper treatment and incineration processes. Furthermore, it should never be mixed with strong acids, bases, or oxidizing agents, with which it may react.
Step-by-Step Waste Collection Procedure:
Select a Compatible Container: Utilize a designated, clearly labeled hazardous waste container made of a material compatible with organic solvents (e.g., high-density polyethylene or glass). The container must be in good condition with a tightly sealing lid.[7]
Label the Container: Before adding any waste, affix a hazardous waste label.[8] The label must include:
The words "Hazardous Waste."
The full chemical name: "1,4-Dioxaspiro[4.4]nonan-6-ol" and any other components in the waste stream.
The specific hazard characteristics (e.g., "Ignitable," "Irritant").
The date accumulation begins.
Transfer the Waste: Conduct the transfer within a chemical fume hood to minimize inhalation exposure.[9] Use a funnel to prevent drips and spills.
Secure the Container: Keep the container closed at all times except when actively adding waste.[7] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Do Not Overfill: Waste containers must not be filled beyond 90% of their capacity to allow for vapor expansion.[4]
Store Appropriately: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] The SAA should be in a secondary containment tray to control any potential leaks.
Waste Segregation Workflow
The following diagram illustrates the decision-making process for segregating waste containing 1,4-Dioxaspiro[4.4]nonan-6-ol.
Caption: Waste Segregation Decision Tree for 1,4-Dioxaspiro[4.4]nonan-6-ol.
Formal Disposal Procedures
Final disposal of hazardous waste must be carried out by a licensed and approved waste disposal contractor. Laboratory personnel should never attempt to dispose of this chemical via standard trash or down the drain, unless it meets the strict criteria for the EPA's alcohol exemption for dilute aqueous solutions.[8][10]
Step-by-Step Guide for Disposal:
Finalize Container Labeling: Ensure all fields on the hazardous waste label are complete and accurate. An erroneous declaration can lead to significant legal and safety repercussions.[4]
Request Pickup: Contact your institution's Environmental Health & Safety (EHS) office or the contracted hazardous waste disposal company to schedule a pickup.
Store for Transport: Move the sealed, labeled container to the designated main accumulation area as instructed by your EHS department. Ensure it remains in secondary containment.
Maintain Records: Keep a copy of the waste manifest or tracking document provided by the disposal company. This documentation is part of the "cradle-to-grave" tracking required by regulations like the Resource Conservation and Recovery Act (RCRA).[7]
Emergency Procedures: Spills and Exposures
Accidents can happen, and a prepared response is crucial to mitigating harm.[11]
Small Spill (Contained within a fume hood):
Alert Personnel: Inform others in the immediate area.
Ensure Ventilation: Keep the fume hood sash at the appropriate height.
Don PPE: Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[5]
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
Collect Waste: Carefully scoop the absorbent material into a compatible container. Label it as hazardous waste with the contents clearly identified.
Decontaminate: Clean the spill area with soap and water.
Large Spill (Outside of a fume hood):
Evacuate: Immediately evacuate the area. If the substance is aerosolized, do not breathe vapors.[1]
Isolate: Close the doors to the affected area to contain the vapors.
Activate Alarm: Pull the nearest fire alarm if there is any risk of fire.
Call for Help: Contact your institution's emergency response team or EHS office immediately. Provide the chemical name, location, and estimated quantity of the spill. Do not attempt to clean up a large spill yourself.
Personal Exposure:
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][12] Seek medical attention if irritation develops or persists.[1]
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[1][12] Rinse the mouth with water and seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12]
References
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
Does the EPA Alcohol Exemption Apply to Your Business? Hazardous Waste Experts. [Link]
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
1,4-Dioxaspiro[4.4]nonane Safety Data Sheet. MolBest. [Link]
Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Dioxaspiro[4.4]nonan-6-ol
This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,4-Dioxaspiro[4.4]nonan-6-ol. As your partner in laboratory safety, we aim to provide value beyond the product...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,4-Dioxaspiro[4.4]nonan-6-ol. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust by ensuring you have the knowledge to work safely and effectively. The following procedural guidance is designed to directly answer your operational questions, grounded in established safety protocols and an understanding of the chemical's hazard profile.
Hazard Assessment: Understanding the "Why" Behind the "What"
The parent compound, 1,4-Dioxaspiro[4.4]nonane, is classified with the following hazards:
The presence of the hydroxyl (-ol) group in 1,4-Dioxaspiro[4.4]nonan-6-ol does not diminish these underlying hazards. Therefore, all handling procedures must be built on the assumption that this derivative is also flammable and an irritant to the skin, eyes, and respiratory system, and is harmful if ingested. The primary routes of occupational exposure are inhalation, skin contact, and eye contact[3].
Foundational Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final and crucial barrier between you and a potential chemical exposure. However, it must be used within a framework of broader safety measures.
Engineering Controls: Always handle 1,4-Dioxaspiro[4.4]nonan-6-ol inside a certified chemical fume hood to mitigate the risk of inhaling flammable and irritating vapors[2][4]. The fume hood also provides a contained space in the event of a spill. Ensure that safety showers and eyewash stations are readily accessible and unobstructed[2].
Administrative Controls: A thorough risk assessment should be conducted for every procedure. All personnel must be trained on the specific hazards of this chemical and the proper use of PPE. Never work alone when handling hazardous materials.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is dictated by a thorough hazard assessment of the specific tasks to be performed[5]. The following recommendations provide a baseline for handling 1,4-Dioxaspiro[4.4]nonan-6-ol.
Eye and Face Protection
Minimum Requirement: At a minimum, wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards[6][7]. This is critical to prevent contact with liquid splashes and vapors that can cause serious eye irritation[2][8].
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, a face shield must be worn in addition to chemical splash goggles[5]. A face shield alone does not provide adequate protection.
Hand Protection
Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves with a minimum thickness of 0.3mm are a suitable choice[4]. Always inspect gloves for any signs of degradation or punctures before use[6][9].
Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product[2][9]. Contaminated gloves must be disposed of as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves[2][4]. For high-risk operations, consider double-gloving.
Body Protection
Laboratory Attire: A flame-resistant lab coat, long pants, and closed-toe shoes are the minimum requirements for working in any laboratory with chemical hazards[5].
Enhanced Protection: For tasks involving larger quantities or a significant risk of splashes, supplement your lab coat with a chemical-resistant apron or a complete protective suit to guard against skin penetration.
Respiratory Protection
Primary Control: All work should be conducted in a chemical fume hood to minimize vapor inhalation[2][4].
When Respirators are Necessary: In the event of a significant spill, ventilation failure, or if engineering controls are not available, respiratory protection is required. A full-face respirator with organic vapor cartridges is recommended in such situations[6]. All respirator use requires prior medical evaluation and fit-testing as part of a comprehensive respiratory protection program[3].
The following table summarizes the recommended PPE for various operational scenarios.
Task/Scenario
Potential Hazards
Recommended Personal Protective Equipment (PPE)
Routine Handling (Small Quantities in Fume Hood)
Inhalation of vapors, minor splashes, skin contact.
Chemical splash goggles, nitrile gloves, flame-resistant lab coat.
Transferring/Pouring (Larger Quantities)
Increased risk of splashes to face and body, skin contact.
Face shield over chemical splash goggles, nitrile gloves, chemical-resistant apron over lab coat.
Emergency Spill Response
High concentration of vapors, significant skin/eye contact risk.
Full-face respirator with organic vapor cartridges, chemical-resistant suit or coveralls, heavy-duty chemical-resistant gloves, chemical-resistant boots.
Procedural Guidance: Step-by-Step Operations
Standard Operating Procedure for Safe Handling
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.
Donning PPE: Put on your lab coat, followed by chemical splash goggles and nitrile gloves.
Chemical Handling: Conduct all manipulations of 1,4-Dioxaspiro[4.4]nonan-6-ol deep within the fume hood. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge[4][6]. Keep the container tightly closed when not in use[2].
Post-Handling: Once the procedure is complete, securely close the primary container.
Doffing and Disposal: Remove gloves using the proper technique and dispose of them in a designated hazardous waste container. Remove your goggles and lab coat. Wash hands thoroughly.
Emergency Spill Response Protocol
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or ventilation is poor, evacuate the area.
Assess the Situation: From a safe distance, assess the extent of the spill. Do not re-enter without the appropriate respiratory protection if vapors are significant.
Don Emergency PPE: Put on the appropriate PPE as outlined in the table above for emergency response.
Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill[2]. Prevent the material from entering drains or waterways[2].
Cleanup and Disposal: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for hazardous waste disposal[6][9].
Decontamination: Clean the spill area as appropriate.
Reporting: Report the incident to your institution's Environmental Health and Safety department.
Disposal Plan
All waste containing 1,4-Dioxaspiro[4.4]nonan-6-ol, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams[10].
Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant[2][4].
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the correct level of PPE when working with 1,4-Dioxaspiro[4.4]nonan-6-ol.
Caption: PPE selection workflow for 1,4-Dioxaspiro[4.4]nonan-6-ol.
References
Safety Data Sheet - CymitQuimica. Source: CymitQuimica.
1,4-Dioxaspiro[4.
1 - SAFETY D
6-BroMo-1,4-dioxaspiro[4.
SAFETY DATA SHEET - Sigma-Aldrich. Source: Sigma-Aldrich.